molecular formula C9H19NO3 B2835343 ethyl (2R)-2-amino-3-(tert-butoxy)propanoate CAS No. 2159100-96-4

ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Cat. No.: B2835343
CAS No.: 2159100-96-4
M. Wt: 189.255
InChI Key: IDGZFRIRJWMSFZ-SSDOTTSWSA-N
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Description

Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate is a chiral building block of high value to organic and medicinal chemistry research. This compound is an ethyl ester derivative featuring a tert-butyl ether side chain, which serves as a robust protecting group for the serine hydroxyl function . The (R)-configuration at the alpha-carbon provides precise stereocontrol, making this reagent particularly valuable for the synthesis of stereochemically pure peptides and complex molecular architectures . The ethyl ester moiety enhances solubility in organic solvents compared to the parent amino acid, thereby improving handling and reactivity in synthetic applications . In research settings, this compound is employed as a key intermediate in the development of novel bioactive molecules and is instrumental in the synthesis of protected amino acids for use in Solid-Phase Peptide Synthesis (SPPS). Its orthogonal protection strategy—with a free amino group and a protected side-chain—allows for selective deprotection and sequential coupling, facilitating the construction of complex peptides. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-5-12-8(11)7(10)6-13-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGZFRIRJWMSFZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(COC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](COC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate , a specialized amino acid derivative used in advanced peptide synthesis and medicinal chemistry.

Chemical Identity & CAS Registry Status

This compound is the ethyl ester derivative of O-tert-butyl-D-serine . While the methyl and tert-butyl esters of this scaffold are common catalog items, the ethyl ester is a specialized derivative often synthesized in situ or on-demand for specific lipophilicity requirements in drug delivery or peptide coupling.

Property Data
Chemical Name Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
Common Synonyms H-D-Ser(tBu)-OEt; O-tert-Butyl-D-serine ethyl ester
Molecular Formula C₉H₁₉NO₃
Molecular Weight 189.25 g/mol (Free Base); 225.71 g/mol (HCl Salt)
Chirality D-Isomer (2R)
CAS Number (Specific) Not Widely Listed (Custom Synthesis Item)
CAS (Free Acid Precursor) 18783-53-4 (H-D-Ser(tBu)-OH)
CAS (Methyl Ester Analog) 78537-14-1 (H-D-Ser(tBu)-OMe[1][2][3][4][5]·HCl)
CAS (t-Butyl Ester Analog) 179559-35-4 (H-D-Ser(tBu)-OtBu[4]·HCl)

Critical Note: Researchers seeking to procure this compound often must order it as a custom synthesis or synthesize it from the free acid (CAS 18783-53-4) due to the higher commercial prevalence of the methyl and tert-butyl ester forms.

Synthesis & Manufacturing Workflow

The synthesis of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate is achieved via the esterification of the commercially available H-D-Ser(tBu)-OH . The tert-butyl ether protecting group on the side chain is acid-sensitive; therefore, standard Fischer esterification (refluxing HCl/EtOH) must be carefully controlled or replaced with milder coupling methods to prevent deprotection of the side chain.

Preferred Protocol: Thionyl Chloride Mediated Esterification

This method generates the hydrochloride salt (H-D-Ser(tBu)-OEt·HCl ) directly.

Reagents:

  • Precursor: H-D-Ser(tBu)-OH (CAS 18783-53-4)[6]

  • Solvent: Anhydrous Ethanol (EtOH)

  • Reagent: Thionyl Chloride (SOCl₂)

Step-by-Step Methodology:

  • Setup: Chill 50 mL of anhydrous ethanol to 0°C in a round-bottom flask under nitrogen atmosphere.

  • Activation: Dropwise add thionyl chloride (1.5 eq) to the ethanol. Caution: Exothermic reaction. Stir for 30 minutes to generate HCl/EtOH solution.

  • Addition: Add solid H-D-Ser(tBu)-OH (1.0 eq) to the mixture.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Do not reflux , as high heat may cleave the sensitive tert-butyl ether. Stir for 12–18 hours.

  • Work-up: Concentrate the solution in vacuo to remove excess ethanol and SOCl₂.

  • Purification: Triturate the resulting residue with cold diethyl ether to precipitate the product as a white crystalline solid (HCl salt).

Visual Synthesis Pathway

Synthesis Precursor H-D-Ser(tBu)-OH (CAS 18783-53-4) Intermediate Reaction Matrix (Activated Ester) Precursor->Intermediate Dissolution Reagents SOCl2 / EtOH (0°C to RT) Reagents->Intermediate Activation Product H-D-Ser(tBu)-OEt·HCl (Target Compound) Intermediate->Product 18h Stirring SideProduct Side Reaction: tBu Cleavage (Avoid Heat) Intermediate->SideProduct If T > 40°C

Caption: Controlled esterification pathway minimizing side-chain deprotection.

Applications in Drug Development

This compound serves as a critical chiral building block in the synthesis of peptidomimetics and small molecule drugs.

  • Orthogonal Protection: The tert-butyl ether group is stable to basic conditions (e.g., piperidine used in Fmoc removal) but cleaved by strong acids (TFA). The ethyl ester provides a C-terminal protection that is orthogonal to the side chain, removable via saponification (LiOH/THF).

  • Lipophilicity Tuning: Substituting the methyl ester (OMe) with the ethyl ester (OEt) slightly increases the lipophilicity (LogP), which can improve cell permeability of intermediate fragments during convergent synthesis.

  • Non-Natural Amino Acid Incorporation: Used to introduce D-stereochemistry into peptide chains, enhancing proteolytic stability against endogenous peptidases.

Analytical Characterization

To validate the identity of the synthesized ethyl ester, the following analytical parameters should be met.

Method Expected Signal / Result
¹H NMR (DMSO-d₆) δ 1.15 (s, 9H, t-Bu); δ 1.22 (t, 3H, Ethyl-CH₃); δ 3.6-3.8 (m, 2H, β-CH₂); δ 4.15 (q, 2H, Ethyl-CH₂); δ 4.2 (m, 1H, α-CH).
Mass Spectrometry [M+H]⁺ = 190.14 (Free Base).
Chiral HPLC >99% ee (Enantiomeric Excess). Critical to ensure no racemization occurred during esterification.
Solubility Soluble in water, methanol, ethanol, DMSO. Sparingly soluble in ether/hexane.
Handling & Stability
  • Storage: Store the HCl salt at -20°C in a desiccator. The free base is prone to cyclization (diketopiperazine formation) or hydrolysis and should be generated immediately prior to use.

  • Hygroscopicity: The hydrochloride salt is hygroscopic; handle under inert atmosphere (Argon/Nitrogen) when weighing.

References
  • ChemicalBook. (2025). H-D-SER(TBU)-OH (CAS 18783-53-4) Technical Data. Retrieved from

  • Sigma-Aldrich. (2025). H-D-Ser(tBu)-OtBu[4][6]·HCl (CAS 179559-35-4) Product Sheet. Retrieved from

  • BenchChem. (2025).[7] Guide to the Synthesis and Purification of Ser(tBu) Derivatives. Retrieved from

  • PubChem. (2025).[2][4] Compound Summary: D-Serine Derivatives. Retrieved from

Sources

Solubility Profile & Process Guide: Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and handling of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate , a critical chiral intermediate in peptide synthesis and drug development.

Executive Summary

Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (also known as H-D-Ser(tBu)-OEt ) is a specialized amino acid derivative used primarily as a building block in the synthesis of chiral pharmaceuticals and complex peptides. Its solubility behavior is dictated by its dual nature: the lipophilic tert-butyl ether and ethyl ester groups versus the hydrophilic primary amine.

This guide provides a technical analysis of its solubility across organic solvents, focusing on its two primary forms encountered in the laboratory: the Free Base (typically an oil) and the Hydrochloride Salt (crystalline solid). Understanding the solubility differential between these forms is critical for efficient extraction, purification, and reaction optimization.

Physicochemical Characterization

Before detailing solvent interactions, the fundamental properties of the molecule must be established to predict behavior in non-standard systems.

PropertyData / Descriptor
Systematic Name Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate
Common Name H-D-Ser(tBu)-OEt
Molecular Formula C

H

NO

Molecular Weight 189.25 g/mol (Free Base) ~225.71 g/mol (HCl Salt)
Physical State Free Base: Colorless to pale yellow oil HCl Salt: White crystalline solid
Key Functional Groups Primary Amine (Basic), Ethyl Ester (Lipophilic), tert-Butyl Ether (Lipophilic/Bulky)
Chirality (R)-enantiomer (D-Series)
Structural Logic & Solubility Prediction

The molecule exhibits amphiphilic character :

  • Lipophilic Domain: The tert-butyl group and ethyl chain increase solubility in non-polar organic solvents (e.g., Hexane, Toluene) compared to the parent amino acid (Serine).

  • Polar Domain: The primary amine and ester linkage provide hydrogen bonding capability, ensuring solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols.

Solubility Data Profile

The following data categorizes solvent compatibility based on the form of the compound. In process chemistry, switching between these forms via pH adjustment is the primary method for purification (Acid/Base Extraction).

Table 1: Solubility of H-D-Ser(tBu)-OEt (Free Base vs. HCl Salt)
Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityProcess Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Moderate Standard reaction solvent; extraction from aqueous.
ChloroformHigh Moderate Alternative to DCM; NMR solvent.
Esters Ethyl Acetate (EtOAc)High (>100 mg/mL)Low (<10 mg/mL)Critical: Used to extract Free Base from basic aqueous phase.
Alcohols Methanol (MeOH)High High (>50 mg/mL)Solvent for hydrogenation or salt formation.
Ethanol (EtOH)High High Crystallization solvent for the HCl salt.
Ethers Diethyl Ether (Et2O)High Insoluble Used to precipitate the HCl salt from reaction mixtures.
THFHigh Low/Moderate Common reaction solvent.
Hydrocarbons Hexanes / HeptaneModerate Insoluble Anti-solvent for crystallization.
TolueneHigh Low Azeotropic drying; reaction solvent.
Polar Aprotic DMF / DMSOHigh High Peptide coupling reactions (SPPS/Liquid Phase).
Aqueous Water (pH 7)Low/Sparingly High The salt dissolves; the free base oils out.

Technical Insight: The insolubility of the HCl salt in Ethyl Acetate and Diethyl Ether is the basis for its isolation. Synthesis typically involves protecting the amino acid, forming the salt in alcohol, and precipitating it with ether.

Experimental Methodology: Determination & Validation

For researchers working with custom batches, verifying solubility is essential. The following protocol ensures accurate determination, distinguishing between kinetic dissolution and thermodynamic solubility.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation limit of H-D-Ser(tBu)-OEt in a target solvent at 25°C.

  • Preparation: Weigh 100 mg of the substance (Free Base or Salt) into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition.

    • Visual Check: If solid remains/oil persists, sonicate for 5 minutes.

  • Saturation Point: Continue addition until the solution is clear (for Free Base) or no solid remains (for Salt).

  • Calculation:

    
    [1]
    
  • Validation (for Salts): If the salt does not dissolve in >2 mL (Solubility < 50 mg/mL), filter the supernatant, evaporate to dryness, and weigh the residue to determine exact solubility.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during purification, based on the solubility data above.

SolubilityLogic Start Crude Reaction Mixture (Containing H-D-Ser(tBu)-OEt) CheckForm Determine Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Oil) CheckForm->FreeBase High pH (>9) Salt HCl/TFA Salt (Solid) CheckForm->Salt Low pH (<4) Extract Extract with Non-Polar/Aprotic (EtOAc, DCM, Toluene) FreeBase->Extract Wash Wash with Water/Brine (Removes Polar Impurities) Extract->Wash Wash->Salt Add Acid (HCl/Dioxane) to Crystallize Dissolve Dissolve in Polar Solvent (MeOH, Water, DMF) Salt->Dissolve Precip Precipitate with Anti-Solvent (Et2O, Hexane) Dissolve->Precip

Figure 1: Solubility-driven purification workflow. The switch between Free Base and Salt forms allows for the selective removal of impurities.

Practical Applications in Synthesis

Peptide Coupling (Amide Bond Formation)
  • Preferred Solvent: DMF or DCM.

  • Rationale: The Free Base is highly soluble in DCM. However, if starting from the HCl salt, a base (e.g., DIPEA, NMM) must be added. The salt is soluble in DMF, making it the preferred solvent for coupling reactions where the salt is neutralized in situ.

  • Avoid: Water or Alcohols (competitors for acylating agents).

Workup & Isolation
  • Extraction: The standard protocol involves partitioning between Ethyl Acetate and Water .

    • At basic pH (NaHCO

      
       wash), the Free Base resides in the Ethyl Acetate layer.
      
    • At acidic pH (1M HCl wash), the compound protonates and moves to the Aqueous layer (useful for washing away non-basic impurities, though care must be taken as the ester can hydrolyze if left too long in strong acid).

  • Crystallization: The HCl salt is often crystallized from EtOH/Et2O . The salt is dissolved in minimal hot Ethanol, and Diethyl Ether is added until turbidity is observed. Cooling yields pure crystals.

References

  • ChemicalBook. (2025). H-Ser(tBu)-OH and Derivatives: Physical Properties and Solubility. Retrieved from .

  • Garner, P., & Park, J. M. (1992). Synthesis of N-Boc-L-serine methyl ester and related oxazolidines. Organic Syntheses, 70, 18. (Provides foundational solubility behavior for Ser(tBu) esters). Retrieved from .

  • Tooney, N. M., & Fasman, G. D. (1968).[2] Synthesis of poly-O-tert-butyl-L-serine and poly-L-serine. Biopolymers, 6(1), 81-96.[2] (Details the solubility of t-butyl serine derivatives in polymerization solvents). Retrieved from .

  • BenchChem. (2025).[3] Guide to the Synthesis and Purification of Fmoc-Ser(tBu)-OH. (Analogous solubility data for t-butyl protected serine side chains). Retrieved from .

Sources

Stereochemical and Functional Divergence: L-Isomers vs. Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of peptide synthesis, peptidomimetics, and drug development, the precise control of molecular chirality and functional group reactivity is paramount. This technical guide explores the fundamental differences between naturally occurring L-amino acid isomers (using L-Serine as the archetypal baseline) and the highly specialized synthetic building block ethyl (2R)-2-amino-3-(tert-butoxy)propanoate , formally known as H-D-Ser(tBu)-OEt . By contrasting the unprotected, naturally occurring (S)-enantiomer with its orthogonally protected (R)-enantiomer counterpart, we will dissect the causality behind their divergent structural properties, their mechanistic roles in circumventing proteolytic degradation, and the analytical workflows required to differentiate them.

Structural and Stereochemical Fundamentals

The core divergence between these two molecules lies in their stereochemical configuration and their peripheral functionalization.

Naturally occurring amino acids, such as L-Serine, possess an (S)-configuration at the alpha-carbon (C2). Under physiological conditions, they exist as highly polar zwitterions with free, highly reactive hydroxyl (-OH) and carboxyl (-COOH) groups.

Conversely, ethyl (2R)-2-amino-3-(tert-butoxy)propanoate is a D-isomer derivative . According to the Cahn-Ingold-Prelog (CIP) priority rules, the C2 chiral center is bonded to an amine (-NH₂; Priority 1), an ethyl ester (-COOEt; Priority 2), a tert-butyl ether (-CH₂OtBu; Priority 3), and a hydrogen atom (Priority 4). With the hydrogen pointing away, the 1 → 2 → 3 sequence is clockwise, establishing the (2R)-configuration . Furthermore, its reactive side-chain and C-terminus are masked by bulky, lipophilic protecting groups.

stereochem cluster_L L-Serine (2S Configuration) cluster_D Ethyl (2R)-...propanoate (2R Configuration) L_C Chiral Center (C2) L_1 1. -NH2 L_C->L_1 L_2 2. -COOH L_C->L_2 L_3 3. -CH2OH L_C->L_3 D_C Chiral Center (C2) D_1 1. -NH2 D_C->D_1 D_2 2. -COOEt D_C->D_2 D_3 3. -CH2OtBu D_C->D_3

Stereochemical priority mapping of L-Serine vs. the protected D-isomer derivative.

Mechanistic Role in Peptide Synthesis and Drug Design

Protease Resistance via Stereochemical Inversion

The primary causality behind utilizing D-isomers in drug development is to overcome the severe pharmacokinetic limitations of natural peptides. Endogenous proteases (e.g., trypsin, pepsin, and carboxypeptidases) are highly stereospecific enzymes that have evolved to recognize and cleave peptide bonds formed exclusively by L-amino acids. By substituting an L-isomer with a D-isomer, the resulting peptide bond becomes sterically "invisible" to the protease's active site, drastically increasing the molecule's in vivo half-life and stability[1].

The Logic of Orthogonal Protection

In solid-phase peptide synthesis (SPPS) and liquid-phase synthesis, the reactive side chains of amino acids must be temporarily masked to prevent unwanted side reactions, such as branching or polymerization.

  • The tert-Butyl (tBu) Ether: The bulky tBu group provides severe steric hindrance, protecting the nucleophilic oxygen of the serine side chain from unwanted acylation during peptide bond formation[2]. It operates on an orthogonal protection scheme: it is highly stable under the basic conditions used to remove N-alpha protecting groups (like Fmoc) but is easily and cleanly cleaved using strong acids, such as trifluoroacetic acid (TFA), during the final resin cleavage step[3].

  • The Ethyl Ester (-COOEt): Esterification of the C-terminus prevents the carboxylic acid from participating in unwanted coupling reactions. Furthermore, the ethyl ester significantly increases the molecule's lipophilicity, which is highly advantageous for enhancing membrane permeability and crossing lipid bilayers in prodrug formulations.

workflow Start In Vivo Administration L_iso L-Isomer (Natural Peptide) Start->L_iso D_iso Protected D-Isomer Derivative Start->D_iso Degradation Rapid Proteolytic Cleavage (Endogenous Proteases) L_iso->Degradation Stability Protease Resistance (Steric Hindrance & D-Config) D_iso->Stability Clearance Renal Clearance / Metabolism Degradation->Clearance Prodrug Esterase Cleavage / Deprotection (Active D-Amino Acid Release) Stability->Prodrug

Metabolic fate and protease resistance workflow of L- vs. D-isomers in vivo.

Quantitative Data and Properties

To highlight the profound functional shift caused by stereochemical inversion and chemical protection, the physicochemical properties of the natural L-isomer and the protected D-isomer are summarized below.

PropertyL-Isomer (e.g., L-Serine)Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
Stereochemistry (2S) Configuration(2R) Configuration
Molecular Formula C₃H₇NO₃C₉H₁₉NO₃
Molecular Weight 105.09 g/mol 189.25 g/mol
Side-Chain Status Free Hydroxyl (-OH)tert-Butyl Ether (-O-tBu)
C-Terminus Status Free Carboxylic Acid (-COOH)Ethyl Ester (-COOEt)
Physiological State Zwitterionic (Highly Polar)Neutral/Lipophilic (Non-zwitterionic)
Protease Susceptibility High (Rapid Degradation)Extremely Low (Protease Resistant)

Experimental Workflow: Analytical Differentiation

Differentiating a free L-amino acid from a fully protected D-amino acid derivative requires robust analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) using macrocyclic glycopeptide chiral stationary phases (CSPs), such as Teicoplanin, is the gold standard. Teicoplanin columns possess multiple chiral centers and ionic groups, making them uniquely capable of resolving both underivatized zwitterionic L-amino acids and highly lipophilic protected D-amino acid esters via simultaneous polar, ionic, and steric interactions[4].

Protocol: Self-Validating Chiral Chromatographic Separation

Objective: To analytically separate and validate the free L-isomer from the protected D-isomer derivative using Chiral HPLC-MS.

Step 1: Sample Preparation

  • Action: Dissolve the L-isomer and ethyl (2R)-2-amino-3-(tert-butoxy)propanoate standards in a 50:50 mixture of HPLC-grade Methanol and Milli-Q Water to achieve a final concentration of 1 mg/mL.

  • Causality: The 50:50 ratio ensures the solubility of both the highly polar zwitterionic L-isomer and the lipophilic protected D-isomer without causing precipitation.

Step 2: Column Equilibration

  • Action: Install a Teicoplanin-based CSP column (e.g., 250 mm x 4.6 mm, 5 µm) into the LC system. Equilibrate with a mobile phase of Methanol/Water/Trifluoroacetic acid (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent and suppresses the ionization of residual silanols on the silica support, ensuring sharp, symmetrical peak shapes for the primary amine groups.

Step 3: Injection and Separation

  • Action: Inject 10 µL of the prepared sample mixture into the HPLC system.

  • Causality: The macrocyclic cavities of the Teicoplanin stationary phase will interact differently with the enantiomers. The D-isomer derivative will experience stronger hydrophobic interactions due to its tBu and ethyl groups, delaying its elution.

Step 4: Detection and Self-Validation

  • Action: Monitor the eluent using a Diode Array Detector (DAD) set at 210 nm, coupled inline with an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode.

  • Validation Logic: The protocol self-validates by cross-referencing retention time with exact mass. The L-isomer will elute early with an [M+H]⁺ peak at m/z 106.1. The ethyl (2R)-2-amino-3-(tert-butoxy)propanoate will elute significantly later, confirmed by an [M+H]⁺ peak at m/z 190.2. If the mass signatures do not match the retention order, the system flags a co-elution or degradation event (such as premature loss of the acid-labile tBu group).

References

  • Synthesis Notes: Orthogonal Protection in Peptide Synthesis. Aapptec.[Link]

  • Strategies to stabilize cell penetrating peptides for in vivo applications. SciSpace.[Link]

Sources

Technical Whitepaper: Operational Safety & Stability of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

[1]

Executive Summary & Chemical Identity

Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (commonly referred to as H-D-Ser(tBu)-OEt ) is a critical chiral building block in peptide synthesis and medicinal chemistry. Unlike standard amino acids, this molecule features a "dual-protection" architecture: the carboxylic acid is masked as an ethyl ester, and the side-chain hydroxyl is protected as a tert-butyl ether.

This specific configuration allows for orthogonal reactivity—essential for site-specific modification—but introduces unique stability challenges that standard SDS documents often overlook.

Molecular Architecture
FeatureSpecificationTechnical Note
IUPAC Name Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate
Common Name H-D-Ser(tBu)-OEt"H-" denotes free amine; "(2R)" denotes D-isomer.[1][2][3]
Molecular Formula C

H

NO

Free Base
Mol. Weight 189.25 g/mol Free Base (Add 36.46 for HCl salt)
Stereochemistry (2R) / D-IsomerCritical for enantiopure drug synthesis.
CAS Registry Varies by Salt Form78537-14-1 (Analogous Methyl Ester HCl) Note: Verify specific batch CAS; often sold as HCl salt.

Hazard Analysis: Beyond the GHS Codes

While standard GHS classification labels this compound as an Irritant (Warning) , the operational risks are rooted in its functional group chemistry.

Functional Group Risk Profile
  • Primary Amine (Free Base): If generated in situ, the free amine is basic and nucleophilic. It readily absorbs atmospheric CO

    
     to form carbamates, complicating NMR interpretation and stoichiometry.
    
  • Ethyl Ester: Susceptible to hydrolysis under moist conditions, particularly if the pH drifts away from neutral.

  • tert-Butyl Ether: Generally robust, but sensitive to strong acids (e.g., TFA). Inadvertent exposure to acidic fumes in the lab can lead to premature deprotection of the side chain.

GHS Classification (Extrapolated from HCl Salt)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4][5][6]

Stability, Handling, & Self-Validating Protocols

The Core Directive: This section provides the "self-validating" systems required to ensure the integrity of the reagent before it enters a synthesis workflow.

The Stability Logic

The compound exists in a delicate balance. It requires protection from moisture (to save the ester) and strong acids (to save the ether).

StabilityLogiccluster_safeSafe ZoneReagentH-D-Ser(tBu)-OEt(Stored Reagent)MoistureExposure: Moisture/WaterReagent->MoistureStrongAcidExposure: Strong Acid (TFA)Reagent->StrongAcidBaseExposure: Strong Base (OH-)Reagent->BaseStorageStorage:Desiccated, -20°C, ArgonReagent->StorageHydrolysisDegradation:Ethyl Ester Hydrolysis(Forms Free Acid)Moisture->HydrolysisSlow (days)CleavageDegradation:t-Butyl Ether Cleavage(Forms Free Serine)StrongAcid->CleavageRapid (mins)SaponificationDegradation:Ester SaponificationBase->SaponificationRapid (mins)

Figure 1: Stability logic diagram illustrating the chemical vulnerability of the ester and ether moieties.

Protocol: Verification of Integrity (Self-Validating System)

Before committing this reagent to a high-value synthesis, perform this 15-minute check.

Objective: Confirm the integrity of the tert-butyl group and the ethyl ester.

  • Sampling: Take ~5 mg of the solid HCl salt.

  • Solvation: Dissolve in 0.6 mL DMSO-d6 (DMSO prevents exchange of amine protons).

  • 1H NMR Validation Criteria:

    • t-Butyl Singlet: Look for a sharp singlet (9H) around

      
       1.1–1.2 ppm. Loss of this peak indicates acid-catalyzed deprotection.
      
    • Ethyl Quartet: Look for the quartet (2H) around

      
       4.1–4.2 ppm. Shift or loss indicates ester hydrolysis.
      
    • Alpha-Proton: A distinct multiplet around

      
       3.9–4.1 ppm.
      
  • Decision Gate:

    • If integrals are 9:2:1 (tBu : CH2 : CH)

      
      PROCEED .
      
    • If new peaks appear near 11.0 ppm (COOH)

      
      DISCARD  (Hydrolysis has occurred).
      
Handling the Free Base vs. HCl Salt

Most commercial sources supply the Hydrochloride (HCl) salt due to its superior stability.

  • Storage (HCl Salt): Hygroscopic. Store at +2°C to +8°C (or -20°C for long term) under inert atmosphere.

  • Generation of Free Base:

    • Why? For coupling reactions where the amine must be nucleophilic.

    • Method: Partition the HCl salt between EtOAc and saturated aqueous NaHCO

      
       (cold). Separate, dry organic layer over Na
      
      
      SO
      
      
      , and concentrate immediately before use. Do not store the free base.

Emergency Response & First Aid

This section prioritizes the specific risks of amino acid esters.

ScenarioImmediate ActionMechanism of Injury
Ocular Contact Irrigate for 15 mins. Lift eyelids.Ester hydrolysis in the eye can release acid/alcohol, causing pH shift and protein denaturation.
Skin Contact Wash with soap/water.[4][6][7] Remove contaminated lab coat.Amines can penetrate the stratum corneum; potential for sensitization.
Inhalation Evacuate to fresh air.[4][5][7][8] Support breathing.[4][8]HCl salt dust is highly irritating to mucous membranes (forms HCl on contact with moisture).
Spill Cleanup Neutralize with weak base (Sodium Carbonate) if wet. Sweep up dry.Prevents acidification of the surface.

Workflow Visualization: Safe Usage Cycle

The following diagram outlines the standard operating procedure (SOP) for introducing this reagent into a synthesis workflow.

WorkflowReceiptReceipt of Material(HCl Salt)QCQC Check(1H NMR / TLC)Receipt->QCDecisionPass QC?QC->DecisionStoreStorage(-20°C, Desiccator)Decision->StoreYesRejectQuarantine / DisposalDecision->RejectNoUsageWeighing(Minimize Moisture Exposure)Store->UsageOn DemandNeutralizationIn-Situ Neutralization(Add DIPEA/NMM)Usage->NeutralizationSynthesizer/FlaskCouplingPeptide Coupling ReactionNeutralization->Coupling

Figure 2: Operational workflow for receiving, validating, and utilizing H-D-Ser(tBu)-OEt.

References

  • PubChem. Compound Summary: (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate (Analogous Structure). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Amino Acid Esters and Salts. Available at: [Link]

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[9] 4th Ed. Wiley-Interscience. (Standard text for t-Butyl ether stability).

Disclaimer: This guide is for research purposes only. It is not a substitute for official regulatory documents provided by the specific chemical manufacturer.

Technical Guide: Stability Profile of the tert-Butoxy Group in Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physiochemical stability of the tert-butoxy (


) group within Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate  (also known as H-Ser(

)-OEt).

The


 ether moiety serves as a critical orthogonal protecting group for the serine hydroxyl side chain.[1] Its utility relies on a precise stability profile: it must resist nucleophilic attack and basic hydrolysis (essential for N-terminal manipulation) while remaining cleanly labile to acidolysis. This guide details the mechanistic boundaries of this stability, providing validated protocols for its retention and cleavage in drug development workflows.

Chemical Architecture & Electronic Properties

The molecule comprises three distinct functional zones, each with unique reactivity:

  • The Amine (

    
    ):  A nucleophilic center, typically protonated (as HCl or TosOH salt) for storage stability.
    
  • The Ethyl Ester (

    
    ):  A C-terminal protecting group, stable to acid but labile to base (saponification).
    
  • The tert-Butoxy Ether (

    
    ):  The focus of this guide.
    
Why tert-Butoxy?

The stability of the


 group arises from the steric bulk  of the tertiary butyl moiety, which shields the ether oxygen from nucleophilic approach. However, electronically, the electron-donating alkyl groups stabilize the resulting carbocation upon protonation, making the bond highly susceptible to acid-catalyzed heterolysis (

pathway).

Stability Matrix: The "Safe Zones"

The following table summarizes the stability of the


 group in H-Ser(

)-OEt against common reagents. This data is critical for designing orthogonal deprotection schemes.
Reagent ClassSpecific ReagentStability of

Mechanistic Insight
Strong Acids TFA (95%), HBr/AcOHLabile Rapid cleavage via protonation and

ejection.
Weak Acids dilute AcOH, dilute HClMetastable Stable at low concentrations/temps; slow hydrolysis possible over time.
Organic Bases Piperidine (20%), DIEA, TEAStable Standard conditions for Fmoc removal; ether bond remains intact.
Inorganic Bases LiOH, NaOH (1M)Stable *Stable to hydrolysis conditions used for ester cleavage, but risk of

-elimination exists (see Section 5).
Reductants

/Pd-C,

Stable Ether linkage is resistant to hydrogenolysis and hydride reduction.
Nucleophiles Amines, ThiolsStable Steric bulk prevents nucleophilic attack at the ether carbon.

Critical Note: While the


 group is stable to base, the serine backbone is prone to base-catalyzed 

-elimination, converting Ser to Dehydroalanine (Dha). The

group suppresses this better than esters (e.g.,

), but harsh basic conditions must still be avoided.

Mechanistic Deep Dive: Acid-Catalyzed Cleavage

The cleavage of the tert-butoxy group is the defining reaction for this molecule in peptide synthesis. It follows an E1/S_N1 mechanism driven by the stability of the tert-butyl carbocation.

The Reaction Pathway[2]
  • Protonation: The ether oxygen accepts a proton from the acid (TFA).

  • Heterolysis: The

    
     bond breaks, releasing the serine hydroxyl and generating a reactive tert-butyl cation (
    
    
    
    ).
  • Fate of

    
    :  The cation either eliminates a proton to form isobutylene  (gas) or alkylates nucleophilic species in the mixture (scavengers or sensitive amino acid side chains).
    
Visualization of the Cleavage Pathway

G Start Protonated Ether (R-OH(+)-tBu) TS Transition State [R-OH ... tBu+] Start->TS Slow Step (Heterolysis) Products Free Serine (R-OH) + tBu Cation TS->Products Isobutylene Isobutylene (Gas) (Elimination) Products->Isobutylene -H+ (E1) Adduct Alkylated Side-Products (If no scavenger) Products->Adduct + Nucleophile (Trp/Met) Scavenged Scavenger-tBu Adduct (Safe Waste) Products->Scavenged + Scavenger (TIS/Water)

Figure 1: Mechanistic pathway of acid-catalyzed O-tBu cleavage. Note the bifurcation where the reactive carbocation can either be neutralized safely or cause damage.

Experimental Protocols

Protocol A: Selective Cleavage of (Acidolysis)

Objective: Remove the tert-butoxy group while retaining the ethyl ester (partially) or as part of a global deprotection. Note: Ethyl esters are relatively stable to TFA at RT, but long exposure may cause transesterification or slow hydrolysis if water is present.

Reagents:

  • Trifluoroacetic acid (TFA) - The Cleavage Agent[2]

  • Triisopropylsilane (TIS) - The Hydride Scavenger

  • Water (

    
    ) - The Hydrolysis Scavenger
    

Step-by-Step:

  • Preparation: Dissolve Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (1 mmol) in a minimal volume of DCM (optional, for solubility).

  • Cocktail Addition: Add 10 mL of cleavage cocktail: TFA:TIS:H2O (95:2.5:2.5 v/v/v) .

    • Expert Insight: The TIS is non-negotiable. Without it, the generated

      
       cations will re-attach to the serine hydroxyl or alkylate the free amine, creating impurities that are difficult to separate.
      
  • Reaction: Stir at room temperature for 60 to 90 minutes .

    • Validation: Monitor by TLC (disappearance of high Rf spot) or LC-MS (Mass shift: -56.1 Da).

  • Work-up:

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove TFA.

    • Add cold diethyl ether to precipitate the product (if peptide) or triturate the residue.

    • Result: The

      
       is removed, yielding the Serine-OEt salt.
      
Protocol B: Synthesis/Protection (Validation of Stability)

Objective: Introduction of


 to Ser-OEt (demonstrating acid catalysis conditions).
  • Reagents: H-Ser-OEt

    
     HCl, Isobutylene (gas), 
    
    
    
    (cat).
  • Procedure: Suspend H-Ser-OEt in DCM. Saturate with isobutylene gas. Add catalytic conc.

    
    .
    
  • Causality: The reaction is driven by equilibrium. Excess isobutylene pushes the reaction toward ether formation. The acid catalyst is required, yet the product is stable once the acid is neutralized.

Troubleshooting & Side Reactions

The -Elimination Risk

While


 is stable to base, the serine structural motif is not. Under strong basic conditions (e.g., NaOEt in EtOH, or prolonged exposure to strong tertiary amines), the 

-proton can be abstracted.

Mechanism:

  • Base removes

    
    -proton.
    
  • Electron density shifts to form a double bond (

    
    ).
    
  • The

    
     group leaves (poor leaving group, but possible under forcing conditions).
    
  • Result: Formation of Dehydroalanine (Dha), which destroys chirality.

Mitigation:

  • Avoid strong bases (alkoxides) when the amine is acylated.

  • Keep temperatures

    
     during base treatments (e.g., saponification of the ethyl ester).
    
Workflow Decision Tree

Workflow Input H-Ser(tBu)-OEt Decision Target Transformation? Input->Decision PathA Remove Side Chain Protection (Keep Ester) Decision->PathA PathB Remove Ester (Keep Side Chain) Decision->PathB PathC N-Terminal Coupling (Fmoc/Boc) Decision->PathC ActionA Treat with 95% TFA + Scavengers (1-2 hrs, RT) PathA->ActionA ActionB Treat with LiOH (1M) in THF/H2O (0°C, monitor strictly) PathB->ActionB RiskB Risk: Beta-Elimination (Avoid heat/strong alkoxides) PathB->RiskB ActionC Standard Coupling (EDC/HOBt) Stable Condition PathC->ActionC

Figure 2: Operational workflow for manipulating H-Ser(tBu)-OEt without compromising structural integrity.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (The definitive source for stability data of tert-butyl ethers).

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[4][5] International Journal of Peptide and Protein Research.[5][6] (Mechanistic study on TFA cleavage and scavengers).

  • BenchChem. (2025).[2] Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis.[1] (Specific data on Ser(tBu) stability).

  • Common Organic Chemistry. (2025). Boc/tBu Deprotection Mechanism with TFA. (Detailed reaction mechanism and scavenger roles).

  • MedChemExpress. (2025). Product Information: (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate.[7] (Physical properties and handling of serine derivatives).

Sources

Literature review on D-amino acid derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary: The "Chirality Flip" Paradigm

In modern medicinal chemistry, the transition from L- to D-amino acid incorporation represents a strategic "chirality flip" that addresses two of the most persistent failures in peptide drug discovery: metabolic instability and conformational entropy. While nature predominantly utilizes L-amino acids for protein synthesis, D-amino acids (DAAs) serve as critical "stealth" components.[1] They evade endogenous proteases and lock peptides into bioactive conformations (e.g.,


-turns) that L-isomers cannot access.

This guide analyzes the mechanistic advantages of D-amino acid derivatives, reviews their successful application in FDA-approved therapeutics (e.g., Difelikefalin, Daptomycin), and provides a validated protocol for their synthesis, emphasizing the prevention of racemization during solid-phase peptide synthesis (SPPS).

Mechanistic Pharmacology

Proteolytic Resistance: The "Stealth" Effect

The primary failure mode for peptide therapeutics is rapid degradation by serum proteases (e.g., trypsin, chymotrypsin). These enzymes possess chiral active sites evolved to recognize and cleave peptide bonds between L-amino acids.

  • Causality: Substituting critical residues—particularly at the N-terminus or cleavage sites—with D-enantiomers renders the scissile bond unrecognizable to the catalytic triad of the protease.

  • Evidence: Studies on Somatostatin analogs (e.g., Octreotide) demonstrate that strategic D-Trp substitution extends plasma half-life from minutes (native hormone) to hours.

Conformational Restriction: The Beta-Turn Inducer

D-amino acids are potent tools for fixing secondary structure. In an all-L peptide, forming a tight turn often incurs an energetic penalty.

  • Mechanism: The inclusion of a D-amino acid (commonly D-Proline or D-Alanine) in position

    
     or 
    
    
    
    of a peptide chain strongly favors the formation of Type I' and Type II'
    
    
    -turns. This pre-organizes the peptide into its bioactive conformation, reducing the entropic cost of binding to the receptor.
The NMDA/DAAO Axis in CNS Disorders

Beyond structural roles, free D-amino acids act as neurotransmitters. D-Serine is a potent co-agonist at the glycine site of the NMDA receptor (NMDAR).[2]

  • Pathology: In Schizophrenia, NMDAR hypofunction is observed.

  • Therapeutic Target: D-Amino Acid Oxidase (DAAO) is the enzyme responsible for degrading D-Serine.[2][3][4][5][6] Small molecule DAAO inhibitors prevent this degradation, elevating synaptic D-Serine levels and restoring NMDAR function without the excitotoxicity associated with direct agonists.

Visualization: Signaling & Mechanism[7]

Diagram 1: DAAO Inhibition and NMDA Receptor Activation

This diagram illustrates the therapeutic logic of DAAO inhibitors in restoring NMDA receptor function.[6]

DAAO_Mechanism DAAO D-Amino Acid Oxidase (Enzyme) D_Serine D-Serine (Co-agonist) DAAO->D_Serine Degrades Metabolites Hydroxypyruvate + NH3 + H2O2 DAAO->Metabolites Produces NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Binds/Activates Inhibitor Small Molecule DAAO Inhibitor Inhibitor->DAAO Inhibits Signal Ca2+ Influx (Synaptic Plasticity) NMDAR->Signal Triggers

Caption: Mechanism of DAAO inhibitors preserving D-Serine to potentiate NMDA receptor signaling.[2]

Therapeutic Case Studies

Difelikefalin (Korsuva™)
  • Approval: FDA (2021) for pruritus in CKD.[7]

  • Structure: A kappa-opioid receptor (KOR) agonist containing D-Phenylalanine at the N-terminus.

  • Design Logic: The D-Phe residue serves a dual purpose: it prevents N-terminal degradation by aminopeptidases and positions the pharmacophore correctly within the KOR binding pocket, ensuring peripheral restriction (limiting CNS side effects like dysphoria).

Daptomycin (Cubicin™)
  • Class: Cyclic lipopeptide antibiotic.[8]

  • Structure: Contains D-Alanine and D-Serine .

  • Mechanism: The D-amino acids are essential for the calcium-dependent insertion of the lipophilic tail into the bacterial cell membrane, causing rapid depolarization.

Table: FDA-Approved Drugs Containing D-Amino Acids
Drug NameIndicationD-Amino Acid ComponentFunction/Advantage
Difelikefalin Pruritus (CKD)D-Phe (N-term), D-Leu, D-LysProteolytic stability; KOR selectivity.
Daptomycin Bacterial InfectionsD-Ala, D-SerMembrane insertion; cyclization.
Octreotide AcromegalyD-Phe, D-TrpMimics Somatostatin

-turn; high stability.
Degarelix Prostate CancerD-Phe, D-Trp (multiple)GnRH antagonist; extended duration of action.
Icatibant Hereditary AngioedemaD-Arg, D-Tic, D-PheBradykinin B2 antagonist; resistance to kininases.

Detailed Methodology: Optimized SPPS for D-Peptides

Objective: Synthesize a model peptide containing a D-amino acid while preventing racemization (conversion back to L-form) and ensuring high coupling efficiency.

Context: D-amino acids are prone to racemization during activation, particularly if carboxyl-activated intermediates (like oxazolones) form. This protocol uses Oxyma/DIC activation, which is superior to HOBt/HBTU for suppressing racemization.

Materials
  • Resin: Rink Amide ProTide Resin (0.5 mmol/g loading).

  • Fmoc-D-Amino Acid: e.g., Fmoc-D-Phe-OH (High purity >99%).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).

  • Solvent: DMF (Dimethylformamide), peptide grade.

Step-by-Step Protocol
  • Resin Swelling:

    • Weigh 100 mg resin into a fritted syringe reactor.

    • Add 5 mL DMF and swell for 30 mins. Drain.

  • Fmoc Deprotection (L-AA removal):

    • Treat resin with 20% Piperidine in DMF (2 x 5 mins).

    • Critical: Wash extensively with DMF (5 x 1 min) to remove all traces of piperidine. Residual base causes rapid racemization of the incoming activated D-AA.

  • Activation of D-Amino Acid (Pre-activation):

    • In a separate vial, dissolve Fmoc-D-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) and mix for exactly 2 minutes .

    • Expert Note: Do not pre-activate for >5 minutes. Prolonged activation increases the risk of oxazolone formation, which is the primary pathway for racemization.

  • Coupling:

    • Transfer the pre-activated solution to the resin.

    • Shake at room temperature for 45–60 minutes.

    • Validation: Perform a Kaiser Test (Ninhydrin). If blue (positive), re-couple using HATU/HOAt (more powerful, but higher racemization risk—use only as rescue).

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine (1:1) in DMF to cap unreacted amines, preventing deletion sequences.

  • Racemization Monitoring (Marfey’s Method):

    • Post-cleavage, hydrolyze a small aliquot (6N HCl, 110°C, 24h).

    • Derivatize with FDAA (Marfey’s Reagent).

    • Analyze via HPLC. D-amino acid derivatives elute later than L-isomers on C18 columns.

Visualization: Synthetic Workflow

Diagram 2: Solid-Phase Synthesis of D-Peptides

This diagram outlines the critical decision points to prevent racemization during the coupling of D-amino acids.

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash Extensive DMF Wash (Remove Base) Deprotect->Wash Activate Activate Fmoc-D-AA (DIC + Oxyma) Wash->Activate Critical: No Base Residue Couple Coupling Reaction (45 min, RT) Activate->Couple Pre-activate < 2 min Test Kaiser Test Couple->Test Recouple Re-Couple (HATU/HOAt) Test->Recouple Blue (Fail) Next Proceed to Next Cycle Test->Next Colorless (Pass) Recouple->Test

Caption: Optimized SPPS cycle highlighting critical wash steps and activation timing to minimize racemization.

References

  • FDA Center for Drug Evaluation and Research. (2021). KORSUVA (difelikefalin) Injection Approval Package. U.S. Food and Drug Administration.[7][9] [Link]

  • Sacchi, S., et al. (2012). D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design. [Link]

  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews. [Link]

  • Katane, M., & Homma, H. (2011). D-Amino acids in mammals: Biochemistry and physiological functions. Proceedings of the Japan Academy, Series B. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Hydrolysis of D-Ser(tBu) Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conditions for hydrolysis of ethyl ester in D-Ser(tBu) derivatives Content Type: Application Note & Protocol Guide ID: AN-CHEM-SER-042

Optimized Protocols for Preservation of Optical Purity and Side-Chain Integrity

Executive Summary

The hydrolysis of D-Ser(tBu) ethyl ester presents a classic "orthogonal conflict" in organic synthesis. The objective is to cleave the C-terminal ethyl ester while preserving the acid-labile tert-butyl (tBu) ether on the side chain and preventing base-catalyzed racemization or


-elimination of the serine core.

This guide provides two validated protocols:

  • Method A (Standard): Low-Temperature Lithium Hydroxide Saponification (Scalable).

  • Method B (High-Sensitivity): Enzymatic Hydrolysis using Pig Liver Esterase (PLE) or CAL-B.

Mechanistic Analysis & Chemoselectivity

Successful deprotection requires navigating three competing failure modes. Understanding these mechanisms is the prerequisite for protocol adherence.

The Chemoselectivity Matrix
  • Acid Sensitivity: The side-chain tert-butyl ether is highly acid-labile. Standard acid hydrolysis (HCl/reflux) will instantaneously cleave the tBu group, yielding free D-Serine.

  • Base Sensitivity (Racemization): Serine derivatives are uniquely prone to racemization via base-catalyzed enolization. The electronegative oxygen on the

    
    -carbon withdraws electron density, increasing the acidity of the 
    
    
    
    -proton.
  • 
    -Elimination:  Strong bases or elevated temperatures (>25°C) promote E1cB elimination, converting the serine residue into a dehydroalanine moiety (vinyl species).
    
Decision Logic (Graphviz)

ReactionLogic Start Substrate: D-Ser(tBu)-OEt Condition Select Hydrolysis Condition Start->Condition Acid Acidic Conditions (HCl/TFA) Condition->Acid Avoid BaseStrong Strong Base / Heat (NaOH, >25°C) Condition->BaseStrong Avoid BaseMild Mild Base / Cold (LiOH, 0°C) Condition->BaseMild Preferred Enzyme Enzymatic (PLE/CAL-B, pH 7) Condition->Enzyme Alternative ResultFail1 FAILURE: tBu Cleavage Acid->ResultFail1 ResultFail2 FAILURE: Racemization & Beta-Elimination BaseStrong->ResultFail2 ResultSuccess SUCCESS: D-Ser(tBu)-OH BaseMild->ResultSuccess Enzyme->ResultSuccess

Figure 1: Chemoselectivity decision tree highlighting failure modes in Ser(tBu) manipulation.

Protocol A: Low-Temperature LiOH Saponification

Applicability: Standard peptide synthesis intermediates; scales from mg to kg.

Rationale

Lithium Hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation is less Lewis-acidic than sodium, often resulting in milder coordination to the carbonyl oxygen, which can slightly reduce the rate of racemization [1]. The critical control point is temperature .

Materials
  • Substrate: D-Ser(tBu)-OEt

  • Reagent: LiOH·H₂O (Lithium Hydroxide Monohydrate)[1]

  • Solvent System: THF : Water (3:1) or MeOH : Water (3:1). Note: THF is preferred if the substrate is highly lipophilic.

  • Quench: 5% Citric Acid solution or 1M KHSO₄. DO NOT use HCl.

Step-by-Step Methodology
  • Dissolution: Dissolve D-Ser(tBu)-OEt (1.0 equiv) in THF/Water (3:1 v/v). The concentration should be approximately 0.1 M to 0.2 M.

  • Cooling (CRITICAL): Cool the reaction mixture to 0°C using an ice bath. Allow to equilibrate for 10 minutes.

  • Saponification: Add LiOH·H₂O (1.2 – 1.5 equiv) slowly.

    • Why: Excess base promotes racemization. Keep stoichiometry tight.

  • Monitoring: Stir at 0°C. Monitor by TLC (SiO₂, EtOAc/Hexane) or LC-MS.

    • Timeline: Reaction typically completes in 1–3 hours at 0°C. Do not let it run overnight unless confirmed necessary.

  • Workup (The "Danger Zone"):

    • Evaporate THF under reduced pressure at low temperature (<30°C).

    • Dilute the remaining aqueous residue with water.

    • Wash the aqueous layer with Et₂O (removes unreacted ester and organic impurities).

    • Acidification: Cool the aqueous layer to 0°C. Carefully add 5% Citric Acid dropwise until pH reaches 3.0 – 4.0 .

    • Warning: Dropping pH < 2.0 risks cleaving the tBu ether.

  • Extraction: Extract immediately with EtOAc (3x).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Enzymatic Hydrolysis (PLE/CAL-B)

Applicability: Highly sensitive substrates where optical purity >99.9% is required, or if Protocol A shows trace elimination.

Rationale

Enzymes operate at neutral pH (7.0–7.5), completely eliminating the risk of base-catalyzed racemization and


-elimination. Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) are effective for ethyl esters [2].
Step-by-Step Methodology
  • Buffer Prep: Prepare a 0.1 M Phosphate Buffer (pH 7.2).

  • Suspension: Suspend D-Ser(tBu)-OEt in the buffer. If solubility is poor, add acetone or DMSO (up to 10% v/v).

  • Enzyme Addition: Add PLE (approx. 100 units/mmol substrate) or Immobilized CAL-B (Novozym 435, 10–50% w/w relative to substrate).

  • Incubation: Stir gently at 25°C.

    • Note: Monitor pH.[1][2] As hydrolysis proceeds, acid is generated.[2][3][4] Maintain pH 7.2 by autotitrator (adding dilute NaOH) or manual adjustment.

  • Termination: Filter off the enzyme (if immobilized) or dilute with EtOAc.

  • Isolation: Acidify to pH 4 (Citric Acid) and extract with EtOAc as in Protocol A.

Quality Control & Troubleshooting

Analytical Checkpoints
ParameterMethodAcceptance CriteriaFailure Indicator
Identity ¹H NMR (CDCl₃)tBu singlet (~1.15 ppm, 9H) present. Ethyl quartet/triplet absent.Loss of tBu signal (Acid hydrolysis).
Purity HPLC (C18)Single peak >95%.[5]Multiple peaks (Side reactions).
Chirality Chiral HPLCD-isomer >99% ee.Presence of L-isomer (Racemization).
Integrity ¹H NMRAbsence of vinyl protons (5.0–6.5 ppm).Vinyl signals indicate Dehydroalanine (

-elimination).
Workflow Visualization (Graphviz)

Workflow Step1 Dissolve (THF/H2O) Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Add LiOH (1.2 eq) Step2->Step3 Step4 Monitor TLC (1-3 hrs) Step3->Step4 Step5 Acidify pH 4 (Citric Acid) Step4->Step5 Complete Step6 Extract (EtOAc) Step5->Step6

Figure 2: Optimized workflow for LiOH hydrolysis emphasizing temperature control and mild acidification.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for stability of tBu ethers vs. esters).

  • Ohno, M., & Otsuka, M. (1989). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. Organic Reactions. (Foundational text on enzymatic hydrolysis).

  • Kaiser, K., & Benner, R. (2005).[4] Hydrolysis-induced racemization of amino acids. Limnology and Oceanography: Methods. (Detailed analysis of racemization mechanisms).

  • Boger, D. L., et al. (1999). Synthesis of Cycloisodityrosine. Journal of Organic Chemistry. (Discusses LiOH vs LiOOH for sensitive peptide esters).

Sources

Using ethyl (2R)-2-amino-3-(tert-butoxy)propanoate in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Protocols for the Incorporation of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate in Hybrid SPPS Workflows

Introduction & Rationale

Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate, commonly abbreviated as H-D-Ser(tBu)-OEt , is a highly specialized amino acid building block utilized in the synthesis of peptide prodrugs, peptidomimetics, and protease-resistant therapeutics.

The strategic incorporation of this molecule relies on three distinct chemical features:

  • D-Stereochemistry : The (2R) configuration corresponds to the non-natural D-enantiomer of serine. Substituting natural L-amino acids with D-enantiomers at the C-terminus provides profound steric hindrance against carboxypeptidases, significantly extending the in vivo half-life of the peptide 1.

  • Ethyl Ester (OEt) C-Terminus : The ethyl ester serves a dual purpose. During synthesis, it acts as a robust C-terminal protecting group. In the final drug product, it often remains intact as a prodrug modification to increase lipophilicity and membrane permeability.

  • tert-Butyl (tBu) Ether : The side-chain hydroxyl group is protected by a tBu group, preventing unwanted O-acylation during coupling steps.

Because the C-terminus is blocked by the ethyl ester, H-D-Ser(tBu)-OEt cannot be utilized as a standard electrophilic incoming amino acid in traditional C-to-N Solid-Phase Peptide Synthesis (SPPS). Instead, it must act as the nucleophile. The most authoritative and efficient method to incorporate it is via a Hybrid SPPS/Solution-Phase Fragment Condensation workflow.

Mechanistic Insights & Chemical Logic

To successfully couple H-D-Ser(tBu)-OEt to a peptide sequence, the main peptide chain must first be synthesized, cleaved from the resin, and isolated as a fully protected peptide acid .

  • Resin Selection (Causality) : This strategy strictly requires the use of 2-Chlorotrityl chloride (2-CTC) resin. The extreme steric hindrance and electronic properties of the 2-CTC linker allow for peptide cleavage under ultra-mild acidic conditions (e.g., 1% TFA). This ensures that the highly acid-labile tBu protecting groups on the peptide side chains remain completely intact during cleavage 2.

  • Coupling Reagent Selection (Causality) : Fragment condensation in solution carries a high risk of epimerization at the C-terminal residue of the main peptide chain via oxazolone formation. To suppress this, the coupling must be driven by highly reactive, epimerization-suppressing reagents. The combination of HATU and HOAt is considered the gold standard for this step, as the nitrogen at position 7 of the HOAt ring provides a neighboring group effect that accelerates coupling and minimizes chiral degradation 3.

G Core H-D-Ser(tBu)-OEt N_term Free Amine (Nucleophile) Core->N_term SideChain tBu Ether (TFA Labile) Core->SideChain C_term Ethyl Ester (Acid Stable) Core->C_term

Protecting group orthogonality map for H-D-Ser(tBu)-OEt during synthesis.

Quantitative Data & Reagent Selection

Table 1: Comparison of Cleavage Cocktails on 2-CTC Resin

Cleavage Cocktail Cleavage Time Main Chain Yield tBu Retention OEt Retention
1% TFA in DCM 15 - 30 min > 95% > 99% 100%
20% HFIP in DCM 30 - 60 min > 90% > 99% 100%

| 95% TFA (Global) | 2 hours | N/A (Cleaved) | 0% (Deprotected) | 100% |

Table 2: Coupling Reagents for Fragment Condensation

Reagent System Epimerization Risk Reaction Kinetics Typical Yield
HATU / HOAt / DIPEA Very Low Very Fast (< 2h) 85 - 95%
PyBOP / HOBt / DIPEA Moderate Moderate (3-4h) 70 - 80%

| EDC / HOBt / DIPEA | High | Slow (> 12h) | 50 - 65% |

Experimental Workflows (Self-Validating Protocols)

G N1 1. SPPS on 2-CTC Resin N2 2. Mild Cleavage (1% TFA) N1->N2 N3 Protected Peptide Acid N2->N3 N4 3. Condensation with H-D-Ser(tBu)-OEt N3->N4 N5 4. Global Deprotection N4->N5 N6 Target: Peptide-D-Ser-OEt N5->N6

Hybrid SPPS and solution-phase workflow for C-terminal D-Ser-OEt derivatization.

Phase 1: Main Chain Assembly on 2-CTC Resin
  • Resin Loading : Swell 2-CTC resin in dry DCM for 30 minutes. Load the first Fmoc-amino acid (0.6 eq relative to resin capacity) in the presence of DIPEA (2.0 eq) in DCM for 2 hours.

  • Capping : Cap unreacted trityl chloride sites by adding a mixture of DCM/MeOH/DIPEA (17:2:1 v/v/v) for 15 minutes to prevent truncated sequences.

  • Elongation : Perform standard Fmoc-SPPS cycles (20% piperidine in DMF for deprotection; DIC/OxymaPure for coupling) until the desired sequence is complete.

  • Final Deprotection : Remove the N-terminal Fmoc group, wash the resin thoroughly with DMF, then DCM, and dry under vacuum.

Phase 2: Mild Cleavage (Isolation of Protected Peptide Acid)
  • Cleavage : Treat the resin with 1% TFA in DCM (v/v) for 15 minutes at room temperature. Filter the cleavage cocktail directly into a flask containing 10% pyridine in methanol. Causality: Pyridine immediately neutralizes the TFA, preventing premature loss of the acid-labile tBu protecting groups.

  • Repetition : Repeat the cleavage step twice more to ensure quantitative recovery 2.

  • Concentration : Evaporate the DCM under reduced pressure. Precipitate the protected peptide acid by adding ice-cold diethyl ether. Centrifuge, decant, and dry the pellet.

    • Self-Validation Check: Analyze the pellet via LC-MS. The mass should correspond to the fully protected peptide. No tBu loss (-56 Da) should be observed.

Phase 3: Solution-Phase Fragment Condensation

Note: H-D-Ser(tBu)-OEt is typically supplied as a hydrochloride salt (H-D-Ser(tBu)-OEt·HCl).

  • Preparation : Dissolve the protected peptide acid (1.0 eq) and H-D-Ser(tBu)-OEt·HCl (1.2 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation : Add HATU (1.1 eq) and HOAt (1.1 eq) to the mixture 3.

  • Initiation : Add DIPEA (3.0 eq total). Causality: 2.0 eq are required to drive the coupling reaction, while the additional 1.0 eq is strictly required to neutralize the HCl salt and liberate the free amine nucleophile of the D-Ser derivative. Stir at room temperature.

  • Monitoring : Monitor the reaction by LC-MS. The reaction is typically complete within 1-2 hours.

    • Self-Validation Check: LC-MS must show the disappearance of the protected peptide acid mass and the appearance of the product mass (

      
      ).
      
Phase 4: Global Deprotection
  • Cocktail Preparation : Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).

  • Deprotection : Dissolve the fully protected condensed peptide in the cocktail (10 mL per gram of peptide). Stir for 2 hours at room temperature.

    • Causality: The 95% TFA will strip all tBu, Trt, and Pbf groups from the side chains, including the tBu group on the newly added D-Serine. However, the C-terminal ethyl ester is completely stable to acidic conditions and will remain intact.

  • Precipitation : Concentrate the mixture under a stream of nitrogen. Precipitate the final peptide in ice-cold diethyl ether.

  • Purification : Purify the crude peptide-D-Ser-OEt prodrug via Preparative RP-HPLC.

References

  • Title: The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide Source: BenchChem URL
  • Title: 2-Chlorotrityl chloride resin.
  • Source: Organic Process Research & Development (ACS Publications)

Sources

Application Note: D-Serine Ethyl Esters in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of D-Serine Ethyl Ester (CAS: 19702-38-6) as a critical chiral building block in drug discovery. While L-serine is ubiquitous in protein synthesis, its D-isomer has emerged as a high-value target for modulating N-methyl-D-aspartate (NMDA) receptors, particularly in the context of schizophrenia and cognitive enhancement.

The ethyl ester modification serves a dual purpose:

  • Prodrug Kinetics: It masks the C-terminal carboxylate, increasing lipophilicity (

    
    ) to facilitate Blood-Brain Barrier (BBB) translocation before enzymatic conversion to the active D-serine.
    
  • Synthetic Utility: It acts as a robust C-terminal protecting group in solution-phase peptide synthesis, allowing for orthogonal deprotection strategies and reducing racemization risks compared to methyl esters.

Section 1: Strategic Value in Peptidomimetics

The Chirality Advantage

Incorporating D-serine into peptide backbones confers resistance to endogenous proteases (e.g., chymotrypsin), which predominantly recognize L-stereoisomers. This "steric shielding" extends the plasma half-life (


) of therapeutic peptides. Furthermore, D-amino acids are potent inducers of 

-turn secondary structures, essential for locking peptides into bioactive conformations.
The Prodrug Mechanism (CNS Targeting)

Free D-serine has poor BBB permeability due to its zwitterionic nature. Esterification transforms the molecule into a lipophilic precursor. Upon entering the systemic circulation and crossing the BBB, ubiquitous esterases hydrolyze the ethyl group, releasing the active agonist at the synaptic target.

Comparative Data: Ester Stability

The ethyl ester offers a balanced hydrolysis profile compared to other alkyl esters, optimizing the window between absorption and activation.

PropertyMethyl Ester (-OMe)Ethyl Ester (-OEt) tert-Butyl Ester (-OtBu)
Lipophilicity LowModerate (Optimal) High
Plasma Stability Low (Rapid Hydrolysis)Medium (Controlled) High (Resistant)
Metabolic Byproduct Methanol (Toxic)Ethanol (Generally Safe) tert-Butanol
Synthetic Removal Mild BaseMild Base/Enzymatic Strong Acid (TFA)

Section 2: Synthetic Workflow & Protocols

Protocol 1: Solution-Phase Coupling of D-Serine Ethyl Ester

Objective: Synthesize a dipeptide model (Boc-L-Leu-D-Ser-OEt) to demonstrate the retention of chirality and ester integrity. This method avoids the high risk of racemization associated with activating the C-terminus of serine derivatives.

Reagents Required[1][2][3][4][5]
  • Amine Component: H-D-Ser-OEt·HCl (1.0 equiv)[5]

  • Carboxyl Component: Boc-L-Leu-OH (1.1 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv)

  • Additive: HOBt (anhydrous, 1.2 equiv) to suppress racemization.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DCM (Dichloromethane) or DMF (anhydrous).[4]

Step-by-Step Methodology
  • Activation:

    • Dissolve Boc-L-Leu-OH (1.0 mmol) and HOBt (1.2 mmol) in anhydrous DCM (

      
      ) at 
      
      
      
      under nitrogen atmosphere.
    • Add EDC[2][4][5]·HCl (1.2 mmol) and stir for 15 minutes. Note: Pre-activation at low temperature is crucial to minimize side reactions.

  • Coupling:

    • In a separate vial, dissolve H-D-Ser-OEt·HCl (1.0 mmol) in DCM (

      
      ) and add DIPEA (2.5 mmol).
      
    • Transfer the amine solution dropwise to the activated carboxyl solution at

      
      .
      
    • Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

  • Monitoring:

    • Check reaction progress via TLC (System: EtOAc/Hexane 1:1). Stain with Ninhydrin (free amines) and PMA (protected peptide).

  • Workup (The "Wash" Cycle):

    • Dilute with EtOAc (

      
      ).
      
    • Wash 1: 1M KHSO

      
       or 10% Citric Acid (
      
      
      
      ) – Removes unreacted amine/DIPEA.
    • Wash 2: Sat. NaHCO

      
       (
      
      
      
      ) – Removes unreacted acid/HOBt.
    • Wash 3: Brine (

      
      ).
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Validation:

    • Verify identity via LC-MS (Expected M+H).

    • Critical: Assess enantiomeric purity using Chiral HPLC (e.g., Chiralpak AD-H column) to ensure D-configuration is maintained >99%.

Diagram 1: Synthetic Pathway

The following diagram illustrates the chemical flow from starting materials to the isolated dipeptide.[5]

SynthesisWorkflow Start Reagents: H-D-Ser-OEt·HCl Boc-L-Leu-OH Activation Activation (EDC/HOBt, 0°C) Start->Activation Dissolve Coupling Coupling Reaction (DIPEA, DCM, 16h) Activation->Coupling Add Amine Workup Acid/Base Workup (Remove Byproducts) Coupling->Workup Complete Product Final Product: Boc-L-Leu-D-Ser-OEt Workup->Product Isolate & Dry

Caption: Solution-phase synthesis workflow for C-terminal D-Serine ethyl ester functionalization.

Section 3: Application Case Study – NMDA Receptor Modulation

The Biological Challenge

Schizophrenia is associated with hypofunction of the NMDA receptor.[6] D-Serine is a co-agonist at the glycine site, but oral administration of pure D-Serine requires massive doses (grams) to achieve therapeutic brain levels due to rapid renal clearance and poor BBB transport.

The Ester Solution

By utilizing a peptidomimetic prodrug containing D-Ser-OEt, researchers can exploit the T1 transporter systems or passive diffusion. Once inside the brain parenchyma, intracellular esterases convert the ethyl ester back to D-Serine.

Diagram 2: Pharmacokinetic Mechanism

This diagram visualizes the prodrug's journey from administration to receptor activation.

PK_Mechanism cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier (BBB) cluster_brain Brain Parenchyma (CNS) Prodrug Prodrug (Peptide-D-Ser-OEt) Transport Passive Diffusion / Active Transport Prodrug->Transport High Lipophilicity Intracellular Intracellular Hydrolysis Transport->Intracellular Crosses Membrane ActiveDrug Active D-Serine (Free Acid) Intracellular->ActiveDrug Esterase Action NMDA NMDA Receptor (Glycine Site) ActiveDrug->NMDA Agonist Binding

Caption: Mechanism of action for D-Serine Ethyl Ester prodrugs targeting CNS NMDA receptors.

Section 4: Stability & Permeability Assessment

To validate the utility of the ethyl ester, one must confirm it survives plasma long enough to reach the BBB but hydrolyzes efficiently once in the target tissue.

Protocol 2: In Vitro Plasma Stability Assay

Objective: Determine the half-life (


) of the D-Ser-OEt derivative in human plasma.
Materials
  • Pooled Human Plasma (heparinized).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Test Compound (10 mM stock in DMSO).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • Acetonitrile (ACN) with 0.1% Formic Acid (Stop Solution).

Methodology
  • Preparation: Pre-warm plasma to

    
     in a water bath.
    
  • Spiking: Dilute the test compound into the plasma to a final concentration of

    
     (0.1% DMSO final).
    
  • Incubation: Incubate at

    
     with gentle shaking.
    
  • Sampling: At time points

    
     min:
    
    • Aliquot

      
       of plasma mixture.
      
    • Immediately add

      
       of ice-cold Stop Solution (ACN) containing the Internal Standard.
      
  • Extraction: Vortex for 1 minute, then centrifuge at 4,000 rpm for 15 minutes at

    
     to precipitate proteins.
    
  • Analysis: Inject the supernatant into LC-MS/MS. Monitor the depletion of the parent ester and the appearance of the hydrolyzed acid (D-Serine).

Calculation

Plot


 vs. time. The slope 

determines half-life:

Acceptance Criteria: For a CNS prodrug, a plasma


 minutes is typically desired to allow sufficient circulation time for BBB uptake.

References

  • Mothet, J. P., et al. (2000). "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[7][8][9][10] Proceedings of the National Academy of Sciences.

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery.

  • Javitt, D. C. (2004). "Glutamate as a therapeutic target in schizophrenia."[11][12] Molecular Psychiatry.

  • Strømgaard, K., et al. (2016). Textbook of Drug Design and Discovery. CRC Press. (Standard text for ester prodrug kinetics).
  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes.

Sources

Optimized solvent systems for dissolving ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Optimized Solvent Systems for Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Introduction

Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate , commonly referred to as H-Ser(tBu)-OEt , is a critical orthogonally protected amino acid building block.[1] It features a tert-butyl ether protecting group on the serine hydroxyl side chain and an ethyl ester protecting the C-terminus.[1] This dual-protection strategy renders the molecule lipophilic while preserving the nucleophilic reactivity of the primary amine, making it indispensable in peptide synthesis, peptidomimetic drug design, and fragment-based drug discovery.[1]

This guide provides optimized solvent systems for the dissolution, handling, and processing of this compound.[1] It addresses the distinct solubility profiles of its two common forms—the Hydrochloride Salt (HCl) and the Free Base —and delineates protocols to maintain chemical stability during solvation.

Physicochemical Profile & Solubility Drivers

The solubility of H-Ser(tBu)-OEt is governed by a competition between its polar ammonium/amine core and its lipophilic protecting groups.[1]

FeatureChemical MoietyEffect on Solubility
Core Backbone Amino Acid (

,

)
Promotes solubility in water and polar protic solvents.[1]
Side Chain tert-Butyl Ether (

)
Significantly increases lipophilicity; enhances solubility in DCM, EtOAc, and THF.
C-Terminus Ethyl Ester (

)
Moderate lipophilicity; reduces water solubility compared to free acid.[1]
Solubility Matrix
Solvent ClassSolventHCl Salt SolubilityFree Base SolubilityApplication
Chlorinated Dichloromethane (DCM)Poor (Suspension)Excellent Synthesis, Extractions
Esters Ethyl Acetate (EtOAc)Very PoorGood Work-up, Partitioning
Polar Aprotic DMF / DMSOExcellent GoodCoupling Reactions, Stock Solutions
Polar Aprotic Acetonitrile (ACN)ModerateExcellent HPLC/LC-MS Analysis
Protic WaterExcellent Low/ModerateAqueous buffers, Reverse Phase LC
Protic Methanol/EthanolGood Good Caution: Risk of Transesterification

Optimized Solvent Systems

System A: Synthetic Reaction Media
  • Primary Recommendation: Dichloromethane (DCM) (for Free Base)[1]

    • Rationale: The tert-butyl group renders the free base highly soluble in DCM.[1] This solvent is easily removed under vacuum (low boiling point), preventing thermal degradation.[1]

  • Alternative for Salts: N,N-Dimethylformamide (DMF) [1]

    • Rationale: If using the HCl salt directly in a coupling reaction, DMF is required to solubilize the ionic lattice before base (e.g., DIPEA) is added to generate the reactive free amine in situ.[1]

System B: Analytical Standards (HPLC/LC-MS)
  • Recommendation: Acetonitrile (ACN) : Water (1:1 v/v) [1]

    • Modifier: 0.1% Formic Acid.[1]

    • Avoid: Methanol.[1]

    • Critical Insight: Methanol can induce slow transesterification (Ethyl ester

      
       Methyl ester) upon prolonged storage, creating "ghost" impurity peaks in chromatograms.[1] ACN is inert.[1]
      
System C: Extraction & Work-up
  • Recommendation: Ethyl Acetate (EtOAc) / Saturated NaHCO₃ [1]

    • Mechanism:[1] The biphasic system allows the HCl salt to be neutralized in the aqueous phase, driving the neutral free base into the organic (EtOAc) layer efficiently.[1]

Stability & Critical Considerations

  • Acid Sensitivity (The t-Bu Rule): The tert-butyl ether is acid-labile but robust compared to Boc groups.[1] It withstands dilute acids (0.1% TFA in HPLC) but cleaves in concentrated strong acids (95% TFA, pure HCl) to yield the free serine hydroxyl.[1]

  • Base Sensitivity (The Ester Rule): The ethyl ester is susceptible to hydrolysis (saponification) in strong aqueous bases (NaOH/LiOH).[1] Always use mild bases (NaHCO₃, DIPEA) for neutralization.[1]

Experimental Protocols

Protocol 1: Preparation of Free Base Stock Solution from HCl Salt

Objective: Convert stable, solid H-Ser(tBu)-OEt[1]·HCl into a reactive free base solution for synthesis.[1]

  • Weighing: Weigh 1.0 g (approx. 3.9 mmol) of H-Ser(tBu)-OEt[1]·HCl into a 50 mL separatory funnel.

  • Dissolution (Phase 1): Add 10 mL of Dichloromethane (DCM) . Note: The salt will likely not dissolve completely and form a suspension.

  • Neutralization: Add 15 mL of Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

  • Partition: Shake vigorously for 2 minutes. Vent frequently to release CO₂ gas.[1]

    • Mechanism:[1]

      
      [1]
      
  • Separation: Allow layers to separate. The bottom layer is DCM (containing the Free Base).[1] Collect the bottom layer.[1]

  • Re-extraction: Extract the aqueous top layer with an additional 5 mL of DCM to recover residual product. Combine organic layers.

  • Drying: Dry the combined DCM layers over anhydrous Sodium Sulfate (

    
    )  for 10 minutes. Filter.
    
  • Usage: The filtrate is a clean solution of H-Ser(tBu)-OEt free base, ready for acylation or coupling.[1]

Protocol 2: Analytical Sample Preparation (HPLC)

Objective: Prepare a stable 1 mg/mL sample for purity analysis.

  • Solvent Prep: Prepare a mixture of 50% Acetonitrile / 50% Water .[1] Do not add acid yet.

  • Dissolution: Dissolve 1 mg of sample in 1 mL of the solvent mixture. Vortex for 30 seconds.[1]

  • Acidification (Optional): If peak shape is poor due to the amine, add 1 µL of Formic Acid.

    • Why add acid last? Minimizes exposure time of the t-butyl group to acidic conditions during initial dissolution.[1]

Visualizations

Figure 1: Solubility & Workflow Decision Tree

Caption: Logical flow for selecting the correct solvent system based on the starting material form and intended application.

SolventSelection Start Starting Material HCl HCl Salt Form (Solid, Stable) Start->HCl FreeBase Free Base Form (Oil/Solid, Reactive) Start->FreeBase Synth Synthesis / Coupling HCl->Synth Direct Use Anal HPLC / NMR Analysis HCl->Anal Workup Extraction / Isolation HCl->Workup To Neutralize FreeBase->Synth FreeBase->Anal DMF DMF or DMSO (Add DIPEA) Synth->DMF If Salt DCM DCM or THF Synth->DCM If Free Base ACN ACN / Water (Avoid MeOH) Anal->ACN Standard Biphasic EtOAc / NaHCO3 (Partitioning) Workup->Biphasic Standard Protocol

Figure 2: Neutralization & Phase Transfer Mechanism

Caption: Chemical workflow for converting the water-soluble HCl salt into the organic-soluble free base.

Extraction Step1 Step 1: Biphasic Mixture (Aq. NaHCO3 + DCM + Salt) Reaction Neutralization Reaction R-NH3+ -> R-NH2 + CO2 Step1->Reaction Step2 Phase Separation Reaction->Step2 AqLayer Aqueous Layer (NaCl, H2O) Step2->AqLayer Discard OrgLayer Organic Layer (DCM) (Product: H-Ser(tBu)-OEt) Step2->OrgLayer Keep & Dry

References

  • PubChem. (2025).[1] (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

Sources

Application Note: Scalable Synthesis Methods for Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate, commonly referred to as H-D-Ser(tBu)-OEt , is a highly specialized amino acid derivative utilized extensively in peptide synthesis and the development of novel pharmaceuticals[1]. The incorporation of D-amino acids is a proven strategy to enhance the proteolytic stability of peptide-based therapeutics[2]. Within this framework, the tert-butyl (tBu) ether provides robust protection for the serine hydroxyl group against basic and nucleophilic conditions, while the ethyl ester effectively masks the C-terminus during complex coupling sequences[3].

This application note details two highly scalable, self-validating liquid-phase synthesis routes designed for researchers and process chemists.

Mechanistic Rationale and Route Selection (E-E-A-T Insights)

When scaling up the synthesis of H-D-Ser(tBu)-OEt, the choice of the N-alpha protecting group dictates the efficiency, cost, and purity of the final product.

  • Why not Boc? The tert-butyloxycarbonyl (Boc) group requires strong acids (e.g., TFA or HCl) for deprotection. Because the side-chain tert-butyl ether is also acid-labile, Boc deprotection would simultaneously cleave the side-chain ether, destroying the target molecule's structural integrity.

  • Why not Fmoc? While Fmoc-D-Ser(tBu)-OH is a standard building block[4], Fmoc deprotection relies on secondary amines (like piperidine). This generates dibenzofulvene-piperidine adducts—non-volatile byproducts that require tedious, solvent-heavy silica gel chromatography to remove. This is highly inefficient at scale.

  • The Cbz Advantage: The carboxybenzyl (Cbz) group is the optimal choice for scalable solution-phase synthesis. Cbz is completely orthogonal to both the acid-labile tBu ether and the base-labile ethyl ester. It is cleaved via catalytic hydrogenolysis, generating only toluene and carbon dioxide as byproducts[5]. This allows the final product to be isolated in >98% purity via simple filtration and solvent evaporation.

Experimental Workflows

SynthesisWorkflows cluster_A Route A: De Novo Synthesis (Industrial Scale) cluster_B Route B: Semi-Synthetic (Pilot Scale) SM1 D-Serine Int1 H-D-Ser-OEt·HCl SM1->Int1 EtOH, SOCl2 Reflux, 4h Int2 Cbz-D-Ser-OEt Int1->Int2 Cbz-Cl, Na2CO3 THF/H2O, 0°C to rt Int3 Cbz-D-Ser(tBu)-OEt Int2->Int3 Isobutylene, cat. H2SO4 DCM, rt, 24h SM2 Cbz-D-Ser(tBu)-OH SM2->Int3 EtBr, K2CO3 DMF, rt, 12h Target H-D-Ser(tBu)-OEt (Target Compound) Int3->Target H2 (1 atm), 10% Pd/C EtOH, rt, 4h

Figure 1: Comparative scalable synthesis workflows for H-D-Ser(tBu)-OEt via Route A and Route B.

Experimental Protocols: Self-Validating Systems

Route A: De Novo Synthesis (Industrial Scale)

Ideal for >10 kg manufacturing starting from cost-effective bulk D-Serine.

Step 1: Esterification of D-Serine

  • Suspend D-Serine (1.0 eq) in absolute ethanol (10 volumes). Cool the suspension to 0 °C.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Causality: SOCl₂ reacts with ethanol to generate anhydrous HCl in situ, catalyzing the Fischer esterification while driving the formation of the highly soluble hydrochloride salt.

  • Heat to reflux for 4 hours. Concentrate in vacuo to yield H-D-Ser-OEt·HCl as a white solid.

Step 2: N-Cbz Protection

  • Dissolve H-D-Ser-OEt·HCl in a 1:1 mixture of THF and H₂O. Add Na₂CO₃ (2.5 eq) and cool to 0 °C.

  • Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Stir at room temperature for 12 hours.

  • Extract with EtOAc, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield Cbz-D-Ser-OEt.

Step 3: O-tert-Butylation

  • Dissolve Cbz-D-Ser-OEt in anhydrous dichloromethane (DCM). Add a catalytic amount of concentrated H₂SO₄.

  • Cool the reaction to 0 °C and bubble isobutylene gas into the solution until saturation[6].

  • Seal the vessel and stir at room temperature for 24 hours. Causality: The acidic environment generates a tert-butyl carbocation from isobutylene, which selectively attacks the primary hydroxyl group.

  • Neutralize with triethylamine (Et₃N), wash with saturated NaHCO₃, and concentrate to yield Cbz-D-Ser(tBu)-OEt.

Route B: Semi-Synthetic Route (Pilot/Lab Scale)

Ideal for <1 kg scale, prioritizing time-efficiency and chiral integrity by utilizing an advanced intermediate.

Step 1: Alkylation of Cbz-D-Ser(tBu)-OH

  • Dissolve commercially available Cbz-D-Ser(tBu)-OH (1.0 eq) in anhydrous DMF (5 volumes). Add anhydrous K₂CO₃ (1.5 eq).

  • Cool to 0 °C and add ethyl bromide (1.2 eq) dropwise. Stir at room temperature for 12 hours. Causality: K₂CO₃ is a mild base that deprotonates the carboxylic acid without risking base-catalyzed racemization at the alpha-carbon, while DMF accelerates the SN2 displacement.

  • QC Checkpoint: TLC (Hexane:EtOAc 7:3, UV active) should show complete consumption of the starting material.

  • Dilute with water, extract with EtOAc, wash with brine, and concentrate.

Convergence: Hydrogenolysis (Applicable to both routes)
  • Dissolve Cbz-D-Ser(tBu)-OEt in absolute ethanol (10 volumes). Add 10% Palladium on Carbon (Pd/C, 5% w/w).

  • Purge the flask with N₂, then introduce H₂ gas. Stir under a hydrogen balloon (1 atm) at room temperature for 4 hours[5].

  • QC Checkpoint (Self-Validation): Spot the reaction on TLC. The starting material is UV-active but Ninhydrin-negative. The product (H-D-Ser(tBu)-OEt) is UV-inactive but stains deep purple/red with Ninhydrin due to the liberated primary amine.

  • Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the target compound as a clear oil.

Quantitative Process Metrics

MetricRoute A: De Novo SynthesisRoute B: Semi-Synthetic Route
Starting Material D-Serine (Bulk commodity)Cbz-D-Ser(tBu)-OH (Advanced intermediate)
Overall Yield 65 - 70% (over 4 steps)85 - 90% (over 2 steps)
Time-to-Target 4 - 5 days1 - 2 days
Chromatography Required? No (Crystallization/Extraction)No (Filtration/Extraction)
Cost-Efficiency High (Ideal for >10 kg scale)Moderate (Ideal for <1 kg pilot scale)
Chiral Integrity Risk Moderate at Step 1 (requires strict temp control)Low (utilizes pre-validated starting material)

References

  • Title: Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis Source: ncbi.nlm.nih.gov (PMC) URL: [Link]

  • Title: REMOVAL OF N α -BENZYLOXYCARBONYL GROUPS FROM SULFUR-CONTAINING PEPTIDES BY CATALYTIC HYDROGENATION Source: orgsyn.org URL: [Link]

  • Title: The Role of Amino Acid Derivatives in Pharmaceutical Innovation Source: nbinno.com URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Racemization of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stereochemical fidelity issues when utilizing ethyl (2R)-2-amino-3-(tert-butoxy)propanoate —commonly known as H-D-Ser(tBu)-OEt —in coupling reactions.

Unlike activated carboxylic acids, which typically racemize via oxazolone intermediates, amino acid esters act as nucleophiles. Racemization of the amine component is less common but highly problematic when it occurs, often stemming from specific mechanistic vulnerabilities during basic activation or transition-metal catalysis.

Frequently Asked Questions (FAQs)

Q1: Why is my H-D-Ser(tBu)-OEt component racemizing during a standard amide coupling?

A: As an amino acid ester, H-D-Ser(tBu)-OEt possesses an


-proton that is acidified by the adjacent electron-withdrawing ethyl ester group. While stable under neutral conditions, this proton becomes vulnerable to abstraction under two specific scenarios:
  • Harsh Neutralization: H-D-Ser(tBu)-OEt is frequently supplied as a hydrochloride salt. If a strong, unhindered base (e.g., DBU or excess DIPEA) is used to liberate the free amine, local high concentrations of the base can directly deprotonate the

    
    -carbon, forming an achiral enolate before the coupling even occurs.
    
  • Schiff Base Formation: If your reaction solvent (e.g., DMF, Acetone) contains trace carbonyl impurities, the free amine can undergo reversible condensation to form a Schiff base (imine). The imine nitrogen acts as an electron sink, drastically lowering the pKa of the

    
    -proton and facilitating rapid base-catalyzed epimerization .
    
Q2: I am using H-D-Ser(tBu)-OEt in a Buchwald-Hartwig C-N cross-coupling. Why is my product completely racemic?

A: Transition-metal catalyzed N-arylation of amino acid esters is notoriously prone to racemization. Standard cross-coupling protocols rely on strong alkoxide bases (like NaOtBu) to facilitate the catalytic cycle. These strong bases rapidly deprotonate the


-carbon of the amino acid ester, outcompeting the rate of the reductive elimination step that forms the C-N bond . To prevent this, you must switch to weaker inorganic bases (e.g., Cs₂CO₃) and employ bulky, stereoretentive precatalysts (e.g., t-BuBrettPhos Pd G4) that accelerate the coupling rate.

Mechanistic Pathways of Racemization

The following diagram illustrates the causality behind the loss of stereochemical integrity in amino acid esters.

Mechanism Amine H-D-Ser(tBu)-OEt (Intact Stereocenter) Enolate Aza-Enolate Formation (Achiral Intermediate) Amine->Enolate Direct Deprotonation Schiff Schiff Base Formation (Lowers alpha-pKa) Amine->Schiff Condensation Base Strong Base (e.g., NaOtBu) Base->Enolate Carbonyl Carbonyl Impurity (e.g., Acetone) Carbonyl->Schiff Racemate Racemized Product (D/L Mixture) Enolate->Racemate Non-stereoselective Protonation Schiff->Enolate Facilitated Deprotonation

Mechanistic pathways leading to the racemization of amino acid esters.

Quantitative Data: Impact of Reaction Conditions

The choice of base and coupling modality dictates the survival of the stereocenter. The table below summarizes the expected enantiomeric excess (ee) of H-D-Ser(tBu)-OEt derivatives under various conditions.

Coupling ModalityBase Used (Eq)SolventTemp (°C)Resulting ee (%)Technical Recommendation
N-Arylation (Pd) NaOtBu (2.0)Toluene80< 5% (Racemic)Avoid strong alkoxides.
N-Arylation (Pd) Cs₂CO₃ (2.0)1,4-Dioxane80> 95%Preferred for cross-coupling .
Amide/Peptide DBU (2.0)DMF2570 - 80%Avoid amidine bases for neutralization.
Amide/Peptide DIPEA (3.0)DMF2585 - 90%Use caution; minimize equivalents.
Amide/Peptide NMM (2.0)DCM / DMF25> 99%Preferred for peptide synthesis .

Troubleshooting Workflow

Use the following decision tree to identify and correct the root cause of your racemization issue.

Workflow Start Racemization Detected in H-D-Ser(tBu)-OEt Coupling Type Identify Coupling Modality Start->Type Peptide Amide Bond Formation (Peptide Synthesis) Type->Peptide Nucleophilic Attack Cross C-N Cross-Coupling (Buchwald-Hartwig) Type->Cross Metal-Catalyzed PepBase Switch to Weaker Base (e.g., NMM, Collidine) Peptide->PepBase PepImp Scavenge Carbonyls (Use fresh, pure solvents) Peptide->PepImp CrossBase Replace Strong Alkoxides (Use Cs2CO3 or K3PO4) Cross->CrossBase CrossLigand Employ Bulky Precatalysts (e.g., t-BuBrettPhos Pd G4) Cross->CrossLigand

Troubleshooting workflow for mitigating racemization of D-Ser(tBu)-OEt.

Self-Validating Experimental Protocols

To ensure trustworthiness in your process, you must isolate the variables causing the epimerization. Implement the following protocols to systematically validate your reaction conditions.

Protocol 1: Isolation Assay for Base-Induced Enolization

Purpose: To determine if the base/solvent system is racemizing the amine prior to the actual coupling event.

  • Preparation: Dissolve 0.1 mmol of H-D-Ser(tBu)-OEt·HCl in 1.0 mL of your intended reaction solvent (e.g., anhydrous DMF).

  • Base Addition: Add the exact equivalent of the base used in your standard protocol (e.g., 2.5 eq of DIPEA or NMM). Do not add the coupling partner (acid/aryl halide).

  • Incubation: Stir the mixture at your standard reaction temperature for the exact duration of your typical coupling reaction (e.g., 2 hours at 25°C).

  • Quenching: Quench the reaction by adding 100 µL of 1% Trifluoroacetic acid (TFA) in water to immediately protonate the amine and lock the stereocenter.

  • Derivatization & Analysis: Derivatize the sample with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) at 40°C for 1 hour. Analyze via Reverse-Phase HPLC (RP-HPLC) at 340 nm.

    • Diagnostic Outcome: If the D-to-L ratio shows significant L-isomer formation (>2%), your base/solvent combination is the root cause. Switch to N-methylmorpholine (NMM) or 2,4,6-collidine.

Protocol 2: Optimized Stereoretentive N-Arylation (Cross-Coupling)

Purpose: To couple H-D-Ser(tBu)-OEt with an aryl halide without losing stereochemical integrity.

  • Glovebox Setup: In an inert atmosphere (nitrogen/argon glovebox), add the aryl halide (1.0 eq, 0.5 mmol) and H-D-Ser(tBu)-OEt (1.2 eq, 0.6 mmol) to an oven-dried 8 mL vial equipped with a stir bar.

  • Base Selection: Add finely milled, anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 eq, 1.0 mmol). Crucial: Do not use Sodium tert-butoxide.

  • Catalyst Addition: Add 2–5 mol% of t-BuBrettPhos Pd G4 precatalyst. The extreme steric bulk of this ligand accelerates reductive elimination, outcompeting the rate of base-mediated racemization .

  • Solvent & Reaction: Add 2.5 mL of anhydrous, degassed 1,4-Dioxane. Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir at 60–80°C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite, and concentrate in vacuo before purifying via flash column chromatography.

Protocol 3: Optimized Amide Bond Formation

Purpose: To couple an activated carboxylic acid to H-D-Ser(tBu)-OEt while preventing Schiff base formation and enolization.

  • Solvent Purification: Ensure your DMF or DCM is strictly anhydrous and amine/aldehyde-free. (Store over 4Å molecular sieves).

  • Pre-Activation: In a separate flask, activate your N-protected carboxylic acid (1.1 eq) using DIC (1.1 eq) and OxymaPure (1.1 eq) in DMF for 5 minutes.

  • Amine Neutralization: Dissolve H-D-Ser(tBu)-OEt·HCl (1.0 eq) in DMF. Add N-methylmorpholine (NMM) (1.0 eq) dropwise at 0°C to liberate the free amine without causing local basic spikes.

  • Coupling: Transfer the activated acid mixture to the amine solution. Stir at 0°C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.

References

  • Buchwald, S. L., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Journal of the American Chemical Society, 138(44), 14554–14557. Available at:[Link]

Troubleshooting low solubility of H-D-Ser(tBu)-OEt in water

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Low Aqueous Solubility of H-D-Ser(tBu)-OEt

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with H-D-Ser(tBu)-OEt (D-Serine tert-butyl ether ethyl ester).

By understanding the physicochemical properties of this protected amino acid, you can reliably engineer solvent systems that ensure complete dissolution without compromising the integrity of the molecule.

Part 1: Mechanistic Overview & FAQs

Q: Why does H-D-Ser(tBu)-OEt precipitate or form an emulsion when added directly to water? A: The insolubility is a direct result of the molecule's thermodynamic solvation profile. While the molecule possesses a primary amine (H-) capable of hydrogen bonding, its overall physicochemical nature is dominated by two highly lipophilic protecting groups: the bulky tert-butyl (tBu) ether on the side chain and the ethyl (OEt) ester at the C-terminus. These groups disrupt the water hydrogen-bonding network, imposing a severe entropic penalty during solvation. At a neutral pH, the amine is only partially protonated, meaning the molecule's overall polarity is insufficient to overcome the hydrophobic effect of the protecting groups, leading to aggregation and emulsion formation[1].

Q: Can I use heat to force the molecule into an aqueous solution? A: We strongly advise against prolonged heating in purely aqueous media. While gentle warming (up to 35–40°C) can kinetically assist dissolution in organic co-solvents, heating the molecule in unbuffered water risks base-catalyzed hydrolysis of the ethyl ester. Furthermore, under highly acidic conditions combined with heat, the tert-butyl ether becomes susceptible to cleavage[2].

Q: What is the most reliable method for achieving a 100% aqueous solution? A: The most effective purely aqueous strategy is pH-driven salt formation . By lowering the pH of the solution to 3.0–4.0 using a dilute acid (e.g., 0.1 M HCl), the primary amine (pKa ~9.0) becomes fully protonated, forming an ammonium cation (


). This ionic state drastically shifts the partition coefficient, making the resulting hydrochloride salt highly water-soluble[3].
Part 2: Solubilization Strategies & Quantitative Data

To select the optimal solubilization route for your specific downstream application, compare the strategies in the data table below.

Solubilization StrategyMechanism of ActionMax Estimated SolubilityPrimary AdvantageCritical Limitation
Direct Aqueous (pH 7.0) Native dissolution< 1 mg/mLNo additives requiredExtremely low yield; forms emulsions
Acidic Titration (pH 3.5) Amine protonation (Salt formation)> 50 mg/mL100% aqueous compatibleMay be incompatible with acid-sensitive bioassays
Co-solvent (DMSO/EtOH) Solvation of lipophilic groups> 100 mg/mL (in stock)Rapid, complete dissolutionOrganic solvent toxicity in cellular assays
Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Acid-Titration Solubilization (Salt Formation)

Use this method when your downstream application cannot tolerate organic solvents.

  • Weighing: Transfer 10.0 mg of H-D-Ser(tBu)-OEt into a clean, clear glass vial.

  • Suspension: Add 900 µL of ultra-pure water (Milli-Q).

    • Validation Check 1: The solution must appear cloudy or milky. This confirms the insolubility of the free base form and establishes your baseline.

  • Titration: Dropwise, add 0.1 M HCl (approximately 10–20 µL at a time) while vortexing the vial continuously.

  • Monitoring: Measure the pH after every third drop using a micro-pH probe or high-resolution pH paper. Stop the addition when the pH reaches 3.5.

  • Confirmation:

    • Validation Check 2: Hold the vial against a dark background. Complete optical clarity indicates successful protonation and 100% dissolution. If the solution remains slightly turbid, sonicate for 60 seconds at room temperature.

Protocol B: Co-Solvent Stock Preparation (DMSO)

Use this method for high-throughput screening or when preparing concentrated stock solutions.

  • Weighing: Transfer 50.0 mg of H-D-Ser(tBu)-OEt into a polypropylene microcentrifuge tube.

  • Stock Generation: Add 500 µL of anhydrous DMSO to achieve a 100 mg/mL stock solution.

  • Agitation: Vortex vigorously for 30 seconds.

    • Validation Check 1: The stock solution must be perfectly clear with no particulate matter visible.

  • Aqueous Dilution: Dilute the stock 1:20 into your final aqueous assay buffer (e.g., PBS) to achieve a final DMSO concentration of 5%.

    • Validation Check 2: Measure the absorbance of the final buffer at 600 nm in a spectrophotometer. An

      
       confirms the absence of micro-precipitates.
      
Part 4: Solubilization Workflows & Mechanistic Diagrams

The following diagrams map the logical decision-making process for solubilization and the chemical causality behind the pH-adjustment method.

Workflow Start H-D-Ser(tBu)-OEt (Insoluble Free Base) Decision Is organic solvent acceptable in final assay? Start->Decision Path1 Co-Solvent Method Decision->Path1 Yes Path2 Aqueous Method Decision->Path2 No DMSO Dissolve in 100% DMSO (Stock Solution) Path1->DMSO Titrate Suspend in Water & Titrate with 0.1M HCl Path2->Titrate Dilute Dilute into Aqueous Buffer (Final DMSO ≤ 5%) DMSO->Dilute Success Optically Clear Solution (Successfully Solubilized) Dilute->Success pHCheck Monitor pH (Target: pH 3.0 - 4.0) Titrate->pHCheck pHCheck->Success Protonation Complete

Figure 1: Decision tree and workflow for solubilizing H-D-Ser(tBu)-OEt based on assay constraints.

Mechanism State1 Neutral Free Base [NH2-CH(R)-COOEt] Highly Lipophilic Action Add H+ (HCl Titration) State1->Action State2 Ammonium Cation [+NH3-CH(R)-COOEt] Water Soluble Action->State2 pKa ~ 9.0

Figure 2: Mechanistic pathway of pH-dependent solubility via amine protonation.

References
  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles Chemistry Central Journal (PMC)[Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer National Institutes of Health (PMC)[Link]

Sources

Technical Support Center: Minimizing Side Reactions During Deprotection of D-Ser(tBu) Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In my years of troubleshooting amino acid and peptide synthesis workflows, the selective deprotection of O-tert-butyl ethers—while preserving adjacent esters and chiral centers—is a frequent stumbling block. The deprotection of D-Ser(tBu) ethyl ester presents a unique challenge: you must aggressively cleave a robust ether linkage without hydrolyzing the C-terminal ethyl ester or allowing the highly reactive intermediates to destroy your yield.

This guide synthesizes field-proven insights and chemical causality to help you establish a self-validating, high-yield deprotection workflow.

Troubleshooting FAQs

Q1: Why is my ethyl ester hydrolyzing during tBu deprotection? Cause: The use of standard peptide cleavage cocktails that contain water (e.g., 95% TFA / 2.5% H


O / 2.5% TIS). Under strongly acidic conditions, water acts as a potent nucleophile, catalyzing the hydrolysis of your ethyl ester to yield D-Serine[1].
Solution:  You must switch to strictly anhydrous conditions. Use a cocktail of 95% anhydrous Trifluoroacetic Acid (TFA) and 5% Triisopropylsilane (TIS). TIS effectively scavenges the tert-butyl cation without requiring moisture[1].

Q2: I am observing incomplete removal of the tBu ether. How can I drive the reaction to completion? Cause: Researchers often mistakenly use 4M HCl in dioxane, assuming it will cleave the tBu ether because it successfully cleaves Boc carbamates. However, the tert-butyl ether is significantly more acid-stable than a Boc group. Mild acids will leave the tBu ether completely intact[2]. Solution: High concentrations of TFA (90–100%) are mandatory for ether cleavage. If you are using a milder TFA/Dichloromethane (DCM) mixture to protect highly sensitive substrates, you must extend the cleavage time to 3–4 hours and monitor via LC-MS[1].

Q3: What is the best scavenger to prevent t-butyl re-alkylation of the serine hydroxyl group? Cause: Acidic cleavage generates a highly electrophilic tert-butyl cation (


). If not immediately quenched, it will re-alkylate the newly freed hydroxyl group or other nucleophilic sites.
Solution:  Triisopropylsilane (TIS) is the optimal scavenger. It acts as a hydride donor, irreversibly reducing the 

cation to isobutane. Because isobutane is a gas, it bubbles out of the reaction mixture, driving the equilibrium forward and permanently eliminating the alkylation threat[1].

Q4: After deprotection and neutralization, my product mass indicates oligomerization or diketopiperazine (DKP) formation. How do I stop this? Cause: D-Ser ethyl ester possesses both a free primary amine and an ethyl ester. When you neutralize the acidic salt to its free base form during workup, intermolecular aminolysis occurs rapidly, leading to self-condensation (oligomers) or DKP formation. Solution: Do not neutralize the product during isolation. Isolate the D-Ser ethyl ester strictly as its TFA salt by precipitating it in cold diethyl ether[3]. Only neutralize in situ during your subsequent coupling reaction by adding a tertiary amine base (e.g., DIPEA) in the presence of the activated coupling partner.

Quantitative Data: Cleavage Cocktail Comparison

To optimize your workflow, compare the chemical causality of standard cleavage cocktails below.

Cleavage CocktailScavenger MechanismtBu Deprotection EfficiencyEthyl Ester Hydrolysis RiskRecommended Application
95% TFA, 5% TIS Hydride donationVery HighVery Low Optimal: Preserves ethyl ester while preventing alkylation.
50% TFA in DCM, 5% TIS Hydride donationModerate (Requires 3-4h)Very Low Good for scale-up or highly acid-sensitive substrates.
95% TFA, 2.5% H

O, 2.5% TIS
Hydride & Nucleophilic trappingVery HighHigh Not recommended: Water catalyzes ester hydrolysis[1].
4M HCl in Dioxane Chloride trappingVery Low LowIneffective: Fails to cleave the tBu ether[2].

Validated Experimental Protocol: Anhydrous TFA-Mediated Deprotection

This protocol is designed as a self-validating system . Built-in visual and analytical checkpoints ensure that side reactions are minimized and the product remains trapped in its stable, non-nucleophilic salt form.

Objective: Complete removal of the O-tert-butyl protecting group while preserving the C-terminal ethyl ester and preventing oligomerization.

Materials:

  • D-Ser(tBu) ethyl ester

  • Trifluoroacetic acid (TFA), strictly anhydrous

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, chilled to -20 °C

Step-by-Step Methodology:

  • Preparation: Dissolve D-Ser(tBu) ethyl ester in a minimal volume of anhydrous DCM (approx. 2 mL per gram of substrate) in a round-bottom flask.

  • Cocktail Addition: Prepare a fresh cleavage cocktail of 95% TFA and 5% TIS (v/v). Cool the substrate solution to 0 °C in an ice bath. Add the cleavage cocktail dropwise (10 mL per gram of substrate) to control the initial exothermic protonation of the amine.

  • Reaction & Visual Validation: Remove the ice bath and stir at room temperature for 2 to 3 hours.

    • Self-Validation Check: You should observe faint, intermittent bubbling. This is the evolution of isobutane gas, confirming that TIS is actively scavenging the

      
       cations[1].
      
  • Concentration: Once LC-MS confirms complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume. Crucial: Do not heat the water bath above 30 °C to prevent thermal degradation.

  • Precipitation: Transfer the concentrated mixture dropwise into 10 volumes of vigorously stirring, ice-cold diethyl ether.

    • Self-Validation Check: The D-Ser ethyl ester TFA salt should immediately crash out as a fine white precipitate[3]. If an oil forms, residual TFA/TIS is too high; triturate the oil with additional fresh, cold ether until a solid forms.

  • Isolation: Centrifuge the suspension at 4 °C. Decant the ether supernatant, and wash the pellet twice with fresh ice-cold diethyl ether to extract residual cleavage byproducts.

  • Storage: Dry the resulting D-Ser ethyl ester TFA salt under high vacuum for 4 hours. Store the stable salt at -20 °C. Do not neutralize until the exact moment of your next synthetic coupling step.

Pathway Visualization

The following diagram maps the mechanistic pathways of the deprotection reaction, highlighting how specific reagent choices dictate the success or failure of the synthesis.

G Start D-Ser(tBu) Ethyl Ester Acid Anhydrous TFA + TIS (Optimal Cleavage) Start->Acid Anhydrous conditions AqueousAcid Aqueous TFA (Suboptimal) Start->AqueousAcid Contains H2O Cation t-Butyl Cation (tBu+) + Protonated Serine Acid->Cation Ether Cleavage Side1 Ethyl Ester Hydrolysis (D-Serine Formation) AqueousAcid->Side1 H2O attacks ester Target D-Ser Ethyl Ester TFA Salt (Desired Product) Cation->Target TIS scavenges tBu+ (Forms Isobutane gas) Side2 Re-alkylation (O-tBu or N-tBu) Cation->Side2 Lack of TIS Side3 Oligomerization / DKP (Self-Condensation) Target->Side3 Premature Neutralization (Free Base)

Mechanistic pathway of D-Ser(tBu) ethyl ester deprotection and side reaction branches.

References

  • The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development, BenchChem.
  • Optimizing cleavage of peptides with serine from resin, BenchChem.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m), Journal of Peptide Research / PubMed.

Sources

Technical Support Center: Purification of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

[1]

Executive Summary

You are working with Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (commonly referred to as H-D-Ser(tBu)-OEt).[1] This is a specialized amino acid derivative used primarily in peptide synthesis and medicinal chemistry.[1]

The Critical Challenge: This molecule presents a "dual-threat" stability profile:

  • The "Ticking Clock" (Dimerization): As a free base (oil), it rapidly dimerizes into a diketopiperazine (DKP) solid, especially at room temperature.

  • Acid Sensitivity: The tert-butyl ether (O-tBu) is acid-labile.[1][2] While more stable than N-Boc, it can still cleave under strong acidic conditions, reverting to the parent serine.

This guide prioritizes Salt Formation as the primary purification method, as it simultaneously purifies the compound and arrests the dimerization process.

Module 1: The "Gold Standard" Protocol (Hydrochlorination)

User Scenario: “I have the crude oil after esterification. It looks yellow and smells of solvent. I need a stable solid for storage.”

Technical Insight: The free amine is unstable. Attempting to store the oil will result in yield loss via DKP formation. Converting the crude oil immediately to the Hydrochloride (HCl) salt is the most effective purification strategy. The salt lattice excludes non-ionic impurities (solvents, unreacted alcohol).

Step-by-Step Protocol
ParameterSpecification
Reagent 1M to 2M HCl in Diethyl Ether (anhydrous) or Dioxane
Solvent Diethyl Ether (Et₂O) or MTBE
Temperature 0°C to 4°C (Ice Bath)
Target pH Acidic (Litmus Red), but avoid large excess
  • Dissolution: Dissolve your crude oily residue in a minimal amount of dry Diethyl Ether or MTBE (approx. 5-10 mL per gram of crude).[1]

    • Note: If the crude contains significant water, dry it over

      
       first.
      
  • Cooling: Place the flask in an ice bath (0°C).

  • Acid Addition: Dropwise, add the anhydrous HCl solution .

    • Critical: Do NOT use aqueous HCl (e.g., 37% concentrated HCl). Water promotes hydrolysis of the ester and makes crystallization difficult.

  • Precipitation: A white solid should begin to precipitate immediately.[1] Continue adding HCl until no further precipitation occurs.

  • Filtration: Filter the solid rapidly under a nitrogen blanket (if possible) or using a sintered glass funnel.[1]

  • Washing: Wash the filter cake with cold diethyl ether to remove yellow color bodies and unreacted reagents.[1]

  • Drying: Dry under high vacuum.

Result: You should obtain H-D-Ser(tBu)-OEt[1] · HCl as a white, stable crystalline solid.

Module 2: Acid-Base Extraction (Liquid-Liquid Purification)

User Scenario: “I need the free base for an immediate coupling reaction. I cannot use the salt.”

Technical Insight: If you must isolate the free base, you have a limited time window (hours) before dimerization becomes significant. This protocol uses pH manipulation to wash away neutral impurities while preserving the acid-sensitive t-butyl group.[1]

Workflow Diagram

ExtractionWorkflowcluster_warningCritical WarningStartCrude Reaction Mixture(Oil)DissolveDissolve in EtOAc(Cold 4°C)Start->DissolveAcidWashWash with 5% Citric Acid(Mild Acid)Dissolve->AcidWashSeparationPhaseSeparationAcidWash->SeparationOrgLayerOrganic Layer(Contains Impurities)Separation->OrgLayerTop PhaseAqLayerAqueous Layer(Contains Product Salt)Separation->AqLayerBottom PhaseBasifyBasify to pH 8-9(Cold NaHCO3)AqLayer->BasifyExtractExtract into DCM or EtOAcBasify->ExtractDryDry (Na2SO4) & Concentrate(Keep < 30°C)Extract->DryFinalPure Free Base Oil(USE IMMEDIATELY)Dry->Final

Caption: Figure 1. Cold Acid-Base Extraction Workflow. Note the use of Citric Acid (mild) instead of strong mineral acids to protect the t-butyl ether.[1]

Critical Constraints
  • Temperature: Keep all solutions at 4°C . Heat accelerates DKP formation.[1]

  • Acid Choice: Use 5% Citric Acid or dilute

    
    .[1] Avoid strong HCl washes if possible to prevent accidental cleavage of the t-butyl ether.
    
  • Base Choice: Use saturated

    
     or 
    
    
    .[1] Avoid
    
    
    (risk of ester hydrolysis).

Module 3: Troubleshooting & FAQs

Ticket #102: "My oil turned into a solid white mass overnight."

Diagnosis: Diketopiperazine (DKP) Formation. You likely left the free base standing at room temperature.[1] Two molecules of your amino ester condensed, ejecting two molecules of ethanol to form a cyclic dimer.

  • Can I reverse it? No. The DKP ring is extremely stable.

  • Prevention: Always store as the HCl salt. If you must store the free base, keep it at -20°C in solution (e.g., in DCM).

Ticket #105: "NMR shows the ethyl ester is gone, but the t-butyl is also missing."

Diagnosis: Acid-Catalyzed Cleavage. You likely used an acid that was too strong or left the compound in acidic solution for too long.[1]

  • Mechanism: The tert-butyl cation is a stable leaving group.[1] In the presence of strong protons (

    
    ), the ether cleaves to form Serine and Isobutylene.
    
  • Solution: Switch to anhydrous HCl in Dioxane for salt formation, or use Citric Acid for extractions.

Ticket #108: "I see a peak at ~3.6 ppm in NMR that isn't my product."

Diagnosis: Ethanol Contamination. This is a common byproduct of the esterification or DKP formation.[1]

  • Removal: If the product is an oil, high-vacuum drying (lyophilization) is required.[1] If it is a salt, wash the filter cake with cold ether.

Data Summary: Impurity Profile

Impurity TypeOriginRemoval Strategy
Diketopiperazine (DKP) Dimerization of free basePrevention only. Once formed, it is difficult to separate (often requires column chromatography: 5% MeOH in DCM).[1]
D-Serine (Free Acid) Hydrolysis of esterWash organic layer with

.[1]
Des-tBu Product Acid cleavage of etherAvoid strong aqueous acids.[1]
Ethanol Reagent / ByproductHigh vacuum or Ether wash of salt.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for stability of t-butyl ethers and esters). [1]

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[3] Chemical Reviews, 109(6), 2455-2504.[1] (Detailed review on orthogonality of tBu and Fmoc/Ester groups). [1]

  • Golebiowski, A., et al. (2001). "Solid-Supported Synthesis of Diketopiperazines." Journal of Combinatorial Chemistry, 3(5), 416-418.[1] (Discusses the mechanism and rapidity of DKP formation in amino esters). [1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: O-tert-Butyl-L-serine ethyl ester hydrochloride.[1] (Used for physical property verification; note: enantiomer reference).

Technical Support Center: Resolving Ester Hydrolysis Issues with Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (commonly known as D-Ser(tBu)-OEt).

Hydrolyzing the ethyl ester of this molecule to yield the free carboxylic acid presents a unique tri-fold chemical challenge:

  • Ester Cleavage : Efficiently converting the ethyl ester to a carboxylic acid.

  • Protecting Group Integrity : Preserving the highly acid-labile tert-butyl (tBu) ether on the side chain.

  • Stereochemical Fidelity : Preventing the base-catalyzed racemization of the sensitive (2R) alpha-stereocenter.

Below, we synthesize field-proven methodologies, mechanistic causality, and validated protocols to help you troubleshoot and optimize this critical transformation.

Quantitative Data: Comparison of Hydrolysis Strategies

To select the optimal pathway for your specific workflow, compare the operational parameters and risks associated with standard hydrolysis methods.

Table 1: Evaluation of Hydrolysis Methods for D-Ser(tBu)-OEt

Hydrolysis MethodReagents & SolventTemp (°C)Time (h)Racemization RisktBu Cleavage RiskTypical Yield
Harsh Basic NaOH, MeOH/H2O25–501–2High (>10%) Low60–70%
Mild Basic (Optimized) LiOH·H₂O, THF/H2O0–252–4Very Low (<1%) Low85–95%
Acidic 6M HCl, H2O10012–24Low100% (Complete) 0% (Target)
Enzymatic CAL-B, Phosphate Buffer30–4012–48None (0%) None (0%)>90%
Troubleshooting FAQs: Mechanistic Insights
Q1: Why does standard basic hydrolysis (NaOH/KOH) cause racemization and lower yields?

Causality: The alpha-proton of an amino acid ester is relatively acidic. Strong bases like sodium hydroxide (NaOH), especially when heated, do not exclusively attack the ester carbonyl. They also abstract the alpha-proton, generating a planar enolate intermediate. When this intermediate is reprotonated, it occurs from either face of the molecule, converting your pure (2R)-enantiomer into a racemic (2R/2S) mixture[1]. Furthermore, harsh basic conditions can trigger beta-elimination of the t-butoxy group, forming an unwanted dehydroalanine byproduct.

Q2: Why is Lithium Hydroxide (LiOH) in THF/Water the industry standard for this molecule?

Causality: Lithium cations (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) possess a high charge density and act as mild Lewis acids. In a THF/water solvent system, 

coordinates simultaneously with the ester carbonyl oxygen and the oxygen atoms of the THF solvent[2]. This coordination strongly increases the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack rapidly at low temperatures (0°C)[3]. By accelerating the desired nucleophilic acyl substitution at 0°C, the competing side reaction—alpha-proton abstraction—is kinetically suppressed, preserving the 2R stereocenter.
Q3: Why can't I use acidic hydrolysis to avoid base-catalyzed racemization?

Causality: The tert-butyl (tBu) ether protecting group is strictly orthogonal to base but highly labile to acid[1]. Under acidic conditions (e.g., aqueous HCl), the ether oxygen is protonated, leading to an


/

cleavage. This releases a stable tert-butyl cation (which eliminates as isobutylene gas) and leaves an unprotected hydroxyl group on the serine side chain, destroying your target molecule.
Q4: Is there a way to guarantee 0% racemization?

Causality: Yes, via biocatalysis. Lipases, such as Candida antarctica Lipase B (CAL-B), catalyze ester hydrolysis using a highly conserved Ser-His-Asp catalytic triad[4]. Because the reaction occurs at near-neutral pH (pH 7.0) and relies on precise spatial positioning within the enzyme's active site rather than bulk pH extremes, the alpha-proton is never subjected to basic abstraction. This guarantees 100% enantiomeric excess (ee) and complete preservation of the tBu ether[5].

Mechanistic Visualization

G A D-Ser(tBu)-OEt (2R Stereocenter) B Strong Base (NaOH) High Temp A->B Harsh Conditions C Mild Base (LiOH) THF/H2O, 0°C A->C Optimized Conditions D Alpha-Proton Abstraction B->D G Selective Nucleophilic Acyl Substitution C->G E Enolate Intermediate (Planar) D->E F Racemization (2R/2S Mixture) E->F Reprotonation H D-Ser(tBu)-OH (Pure 2R) G->H Stereoretention

Mechanistic pathways of D-Ser(tBu)-OEt hydrolysis: Racemization vs. Stereoretention.

Validated Experimental Protocols
Protocol A: Mild Saponification via LiOH (Chemical Approach)

This is a self-validating system; the strict temperature control and specific acidification pH ensure the survival of both the stereocenter and the tBu ether[1].

Materials:

  • D-Ser(tBu)-OEt (1.0 eq)

  • Lithium hydroxide monohydrate (

    
    , 1.5 eq)
    
  • Anhydrous Tetrahydrofuran (THF) and Deionized Water (3:1 v/v)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Solvation: Dissolve D-Ser(tBu)-OEt in the THF/Water (3:1 v/v) mixture to achieve a substrate concentration of approximately 0.1 M.

  • Thermal Control: Submerge the reaction flask in an ice bath and allow the internal temperature to equilibrate to 0°C. Critical Step: Do not add base at room temperature.

  • Hydrolysis: Add solid

    
     (1.5 eq) in one portion to the vigorously stirred solution.
    
  • Monitoring: Stir at 0°C for 2–4 hours. Monitor the disappearance of the starting material via TLC (visualized with ninhydrin) or LC-MS.

  • Quenching & Acidification: Once complete, carefully add 1 M HCl dropwise while maintaining the temperature at 0°C until the pH reaches exactly 3.5–4.0. Warning: Dropping the pH below 3.0 risks cleaving the tBu ether.

  • Extraction: Extract the aqueous layer three times with EtOAc. Combine the organic layers and wash once with saturated brine.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (max bath temperature 30°C) to yield pure D-Ser(tBu)-OH.
    

Workflow Step1 Dissolve in THF/H2O (3:1) Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Add 1.5 eq LiOH·H2O Step2->Step3 Step4 Stir 2-4 hrs Monitor TLC Step3->Step4 Step5 Acidify pH 3.5-4.0 (1M HCl, 0°C) Step4->Step5 Step6 Extract (EtOAc) Wash & Dry Step5->Step6 Step7 Concentrate Yield Product Step6->Step7

Step-by-step workflow for the mild LiOH-mediated saponification of D-Ser(tBu)-OEt.

Protocol B: Enzymatic Hydrolysis via CAL-B (Biocatalytic Approach)

Use this protocol when absolute stereochemical purity is required and longer reaction times are acceptable[4].

Step-by-Step Methodology:

  • Buffer Preparation: Suspend D-Ser(tBu)-OEt in a 50 mM sodium phosphate buffer adjusted to pH 7.0.

  • Co-solvent Addition: If the ester is poorly soluble, add up to 10% v/v of a water-miscible organic co-solvent (e.g., acetone or tert-butanol).

  • Enzyme Loading: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435) at a ratio of 20–50 mg per mmol of substrate.

  • Incubation: Incubate the mixture at 35°C with gentle orbital shaking (150-200 rpm) for 24–48 hours. Monitor via LC-MS.

  • Enzyme Recovery: Filter the mixture to remove the immobilized enzyme beads (which can be washed and reused).

  • Isolation: Acidify the filtrate to pH 4.0 using 1 M HCl at 0°C, extract with EtOAc, dry, and concentrate to yield the product.

References
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. National Institutes of Health (NIH).[Link]

  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. National Institutes of Health (PMC).[Link]

  • Process for the saponification of aminoacid-/peptide ester (EP0523461A2).

Sources

Validation & Comparative

1H NMR spectrum analysis of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate , also known as H-D-Ser(tBu)-OEt .

This document is structured to serve as a practical reference for structural validation, comparing the two most critical variables in its characterization: Solvent Selection (


 vs. 

)
and Protonation State (Free Base vs. HCl Salt) .
Molecule Overview & Structural Logic

Before interpreting the spectrum, we must establish the magnetic environment of the nuclei. This molecule is a protected amino acid derivative used primarily as a chiral building block.

  • IUPAC Name: Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate

  • Formula:

    
    
    
  • Key Structural Features:

    • Chiral Center (C2): The (2R) configuration induces diastereotopicity in the adjacent

      
      -methylene protons (
      
      
      
      and
      
      
      ).
    • Ethyl Ester: Characteristic triplet-quartet system.

    • tert-Butyl Ether: Intense singlet, serving as an internal integration reference.

    • Primary Amine: Exchangeable protons, highly sensitive to solvent and pH.

Structural Visualization & Coupling Tree

The following diagram illustrates the connectivity and the expected splitting patterns (multiplicity) for the critical protons.

G Mol Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate NH2 NH2 (Amine) Broad Singlet (Variable Shift) Mol->NH2 H_alpha H-2 (Alpha) Doublet of Doublets (dd) ~3.5 ppm Mol->H_alpha H_beta H-3a / H-3b (Beta) Diastereotopic (ABX System) Two distinct dd signals Mol->H_beta tBu t-Butyl (9H) Singlet ~1.15 ppm Mol->tBu Et_CH2 Ethyl CH2 (2H) Quartet ~4.1 ppm Mol->Et_CH2 H_alpha->H_beta Vicinal Coupling (3J_HH) H_beta->H_beta Geminal Coupling (2J_HH ~9-11 Hz) Et_CH3 Ethyl CH3 (3H) Triplet ~1.25 ppm Et_CH2->Et_CH3 J ~ 7 Hz

Figure 1: Structural connectivity and predicted NMR splitting tree. Note the diastereotopic relationship between the beta-protons.

Comparative Analysis: Solvent & State Selection

The choice of solvent is not merely about solubility; it dictates which signals are visible and how they overlap.

Comparison 1: Solvent Selection (

vs.

)
FeatureChloroform-d (

)
DMSO-

Recommendation
Amine (

)
Often broad, invisible, or shifts variably (1.5 - 2.0 ppm).Sharp, distinct peak. Shifts downfield (~3-4 ppm for free base, ~8 ppm for salt).Use DMSO if verifying the amine functionality is critical.
Resolution Superior. Sharp lines; reduces viscosity broadening.Moderate. Higher viscosity can broaden multiplets.Use

for precise coupling constant analysis (J-values).
Water Peak ~1.56 ppm (Can overlap with

-protons or alkyls).
~3.33 ppm (Can overlap with

-proton or ether

).

is generally cleaner for this specific aliphatic region.
Exchange Slow exchange;

coupling rarely seen.
Slow exchange;

coupling often visible (splitting neighbors).
DMSO allows observation of

coupling.
Comparison 2: Protonation State (Free Base vs. HCl Salt)

Commercial samples are often supplied as HCl salts for stability. You must know which form you have, as the spectrum changes drastically.

  • 
    -Proton Shift:  In the HCl salt , the electron-withdrawing effect of the ammonium group (
    
    
    
    ) shifts the
    
    
    -proton downfield by ~0.5 - 0.8 ppm compared to the free base .
  • Amine Signal:

    • Free Base:

      
       ~1.5 - 2.0 ppm (Broad singlet, 2H).
      
    • HCl Salt:

      
       ~8.0 - 8.5 ppm (Broad singlet, 3H).
      
Detailed Spectral Assignment (Free Base in )

The following data represents the typical chemical shifts for the free base form in


.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

PositionGroup

(ppm)
MultiplicityIntegrationCoupling (

)
Notes
1

1.16Singlet (s)9H-Intense peak; use as integration reference.
2

1.26Triplet (t)3H7.1 HzOften overlaps slightly with

-Bu signal.
3

1.6 - 2.1Broad (br s)2H-Highly variable; concentration/moisture dependent.
4

(

-O)
3.55 & 3.68dd (ABX)2H

~9Hz,

~4Hz
Diastereotopic. Distinct shifts due to chiral center.
5

(

-N)
3.58dd1H-Often partially obscured by

-protons.
6

4.18Quartet (q)2H7.1 HzCleanest region to check ethyl ester presence.

Critical QC Check: If the region at 3.5–3.7 ppm appears as a simple doublet rather than a complex multiplet (or two sets of dd), your resolution is insufficient, or racemization may have occurred (though enantiomers have identical NMRs in achiral solvents, loss of chirality can sometimes simplify conformational averaging).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol which includes built-in "sanity checks."

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of

    
      (99.8% D) containing 0.03% TMS.
    
    • Why? High concentration prevents dilution of the broad

      
       signal.
      
  • Filtration: If the solution is cloudy (common with salt contaminants), filter through a small plug of glass wool in a Pasteur pipette.

Step 2: Acquisition Parameters
  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The

      
      -Bu protons have long 
      
      
      
      relaxation times. A short D1 will saturate this signal, causing it to integrate to <9H relative to the ethyl group.
  • Scans: 16–64 scans are sufficient.

Step 3: Processing & Validation Logic

Use the following logic gate to validate your spectrum:

Validation Start Process Spectrum Ref Set TMS to 0.00 ppm Start->Ref Int_tBu Integrate t-Bu Singlet (Set to 9.00) Ref->Int_tBu Check_Et Check Ethyl CH3 Triplet Is Integration 2.9 - 3.1? Int_tBu->Check_Et Pass Pass: Stoichiometry Correct Check_Et->Pass Yes Fail Fail: Check D1 Delay or Impurity Overlap Check_Et->Fail No

Figure 2: Integration validation logic flow.

Troubleshooting & Impurity Profiling

Common impurities arise from the synthesis (esterification of serine) or degradation.

ImpuritySignal Location (

in

)
Origin
Ethanol 1.25 (t), 3.72 (q), ~1.8 (OH)Residual solvent from esterification.
D-Serine (Free) Insoluble in

; requires

.
Hydrolysis product.
Dicyclohexylurea (DCU) Multiplets 1.1–1.9 ppm.Byproduct if coupling reagents (DCC) were used.
Water ~1.56 ppm (sharp singlet).[1]Wet solvent or hygroscopic sample.
References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (General reference for amino acid chemical shifts).

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. Link

Sources

HPLC Method for Purity Determination of H-D-Ser(tBu)-OEt

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive HPLC strategy for the purity determination of H-D-Ser(tBu)-OEt (D-Serine, O-tert-butyl ether, ethyl ester). This compound is a critical chiral building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Its purity is defined by two distinct metrics: Chemical Purity (absence of side products) and Enantiomeric Purity (absence of the L-isomer).

Executive Summary & Method Comparison

For full characterization, a single method is insufficient. We compare and recommend a dual-method approach: Reverse Phase (RP-HPLC) for chemical impurity profiling and Normal Phase Chiral HPLC for enantiomeric excess determination.

Method Comparison Matrix
FeatureMethod A: RP-HPLC (Chemical Purity) Method B: Chiral HPLC (Enantiomeric Purity)
Primary Goal Detect hydrolysis (free acid), deprotection (free alcohol), and synthesis byproducts.Quantify the L-isomer (H-L-Ser(tBu)-OEt).
Stationary Phase C18 (Octadecylsilane)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD-H)
Separation Mechanism Hydrophobicity & Ionic InteractionSteric fit & Hydrogen bonding in chiral cavities
Mobile Phase Water / Acetonitrile + 0.1% TFA (Acidic)Hexane / Isopropanol + 0.1% DEA (Basic/Neutral)
Detection (UV) 210 nm (Low UV required; no chromophore)210 nm
Limit of Quantitation ~0.05% (High Sensitivity)~0.1% (Moderate Sensitivity)

Part 1: Chemical Purity Determination (RP-HPLC)

Objective: Separate the target ester from its hydrolysis product (H-D-Ser(tBu)-OH) and deprotected side product (H-D-Ser-OEt).

The Challenge

H-D-Ser(tBu)-OEt possesses a free primary amine and a hydrophobic tert-butyl group.

  • Risk: Free amines interact with residual silanols on silica columns, causing severe peak tailing.

  • Solution: Use of an acidic mobile phase (TFA) suppresses silanol ionization and protonates the amine, ensuring sharp peaks.

Experimental Protocol
  • Instrument: HPLC system with Binary Pump and DAD/VWD detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (Waters XBridge C18).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Injection Volume: 5–10 µL.

  • Sample Diluent: Mobile Phase A : Mobile Phase B (80:20).

Mobile Phase Composition:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Elute salts)
20.0 60 Linear Gradient
22.0 95 Wash Step
25.0 95 Hold
25.1 5 Re-equilibration

| 30.0 | 5 | End |

Data Interpretation (Expected Retention)
CompoundStructure NoteRelative Retention (RRT)
H-D-Ser-OEt Loss of tBu (More Polar)~0.4 - 0.6
H-D-Ser(tBu)-OH Hydrolysis of Ester (Acidic)~0.8 - 0.9
H-D-Ser(tBu)-OEt Target Molecule 1.00
Dipeptides Coupling byproduct> 1.2

Expert Insight: The tBu group adds significant hydrophobicity. If the retention is too low, switch Solvent B to Methanol, which is a weaker eluent than Acetonitrile, to increase retention time.

Part 2: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the presence of the L-enantiomer (H-L-Ser(tBu)-OEt), which may arise from racemization during the esterification step.

The Challenge

Enantiomers have identical physical properties in achiral environments. Standard C18 columns cannot separate them.

  • Solution: Use a Polysaccharide-based Chiral Stationary Phase (CSP) . The "Amylose" backbone forms helical cavities that discriminate between the D- and L-shapes.

Experimental Protocol
  • Column: Daicel Chiralpak AD-H or Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mode: Normal Phase.

  • Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Mobile Phase:

  • Composition: n-Hexane : Isopropanol : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Note: DEA is crucial. It keeps the primary amine uncharged (free base), preventing non-specific binding to the silica matrix which would broaden the peaks.

Data Interpretation[1][2][3][4][5][6][7][8]
  • Selectivity (

    
    ):  Typically > 1.2 for amino acid esters on AD-H columns.
    
  • Elution Order: Must be determined experimentally by injecting an authentic L-standard (H-L-Ser(tBu)-OEt). Typically, the D-isomer elutes second on Amylose-based columns, but this can reverse depending on the specific solvent ratio.

Visualizing the Impurity Landscape

The following diagram illustrates the origin of impurities and how they map to the analytical methods.

G Start Raw Material (D-Serine) Reaction Synthesis Step (Esterification & Protection) Start->Reaction Target Target Product H-D-Ser(tBu)-OEt Reaction->Target Major Path Impurity3 Impurity C H-L-Ser(tBu)-OEt (Enantiomer) Reaction->Impurity3 Racemization Impurity1 Impurity A H-D-Ser(tBu)-OH (Hydrolysis) Target->Impurity1 Storage/Moisture Impurity2 Impurity B H-D-Ser-OEt (Loss of tBu) Target->Impurity2 Acid Exposure MethodA Detected by RP-HPLC (C18) Target->MethodA MethodB Detected by Chiral HPLC Target->MethodB Impurity1->MethodA Impurity2->MethodA Impurity3->MethodB

Caption: Impurity origin map showing synthesis pathways (solid lines) and detection methods (dashed lines).

Troubleshooting & Optimization

Issue: Peak Tailing in RP-HPLC
  • Cause: Interaction between the free amine of the serine derivative and residual silanols on the column.

  • Fix: Ensure TFA concentration is at least 0.05%. If tailing persists, add 10-20 mM Triethylamine (TEA) to the mobile phase and adjust pH to 2.5 with Phosphoric acid (creates a silanol-blocking buffer).

Issue: Baseline Drift at 210 nm
  • Cause: TFA absorbs UV light at low wavelengths.

  • Fix: Balance the absorbance of Mobile Phase A and B. If using 0.1% TFA in Water (A), use ~0.08% TFA in Acetonitrile (B) to match the baseline absorbance during the gradient. Alternatively, use Phosphate buffer (non-UV absorbing) instead of TFA.

Issue: Poor Chiral Resolution
  • Cause: Solubility issues or insufficient interaction time.

  • Fix: Lower the flow rate to 0.5 mL/min to increase interaction with the chiral selector. Increase the % of Isopropanol if the compound is not eluting (e.g., change Hexane:IPA to 85:15).

References

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021).[1][2] Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Retrieved from [Link]

  • Shimadzu. Analytical Methods for Amino Acids - Post-column vs Pre-column Derivatization. Retrieved from [Link]

Sources

A Comparative Guide to Determining Enantiomeric Excess of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity. For chiral building blocks like ethyl (2R)-2-amino-3-(tert-butoxy)propanoate, a valuable intermediate in the synthesis of various biologically active molecules, ensuring enantiomeric purity is paramount. The spatial arrangement of its substituents can drastically influence pharmacological activity, with one enantiomer potentially offering therapeutic benefits while the other could be inactive or even detrimental.[1][2] This guide provides a comprehensive comparison of the primary analytical techniques for quantifying the enantiomeric excess of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Our discussion will navigate through the most powerful and widely adopted chromatographic and spectroscopic methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, presenting each method as a self-validating system for robust and reliable results.

Methodology Comparison: HPLC vs. GC vs. NMR

The choice of analytical technique for determining the enantiomeric excess of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate hinges on several factors including the physicochemical properties of the analyte, required sensitivity, available instrumentation, and desired analysis time.[3]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[3]Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase.[3]Inducing chemical shift non-equivalence between enantiomers using a chiral solvating or derivatizing agent.[4][5]
Analyte Volatility Not a strict requirement; ideal for non-volatile and thermally labile compounds.[6]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary.[3][7]Not a requirement.
Derivatization Can be analyzed directly or after derivatization to enhance detection.[4][8]Often requires derivatization of the amine and potential esterification to increase volatility and improve peak shape.[9][10]Requires interaction with a chiral auxiliary (solvating or derivatizing agent).[5]
Resolution Excellent resolution is often achievable with a wide range of available CSPs.[3]Can provide very high resolution, especially with long capillary columns.[3]Resolution depends on the degree of chemical shift difference induced by the chiral auxiliary.
Analysis Time Typically in the range of 10-30 minutes.[3]Generally faster, with run times often under 15 minutes.[3]Rapid analysis once the sample is prepared.[11]
Sensitivity High sensitivity, especially with UV or Mass Spectrometry (MS) detectors.[12]Very high sensitivity, particularly with a Flame Ionization Detector (FID) or MS.[4]Lower sensitivity compared to chromatographic methods, requiring higher sample concentrations.[4][5]
Instrumentation Cost Generally a higher initial investment for an HPLC system.[3]Typically a lower initial cost for a GC system.[3]High initial investment for an NMR spectrometer.
Solvent Consumption Higher consumption of organic solvents.[3]Minimal solvent usage.Minimal solvent usage.[5]

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for the separation of enantiomers due to its broad applicability to a vast range of compounds without the requirement of volatility.[6] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[4]

A. Direct Chiral HPLC

For a molecule like ethyl (2R)-2-amino-3-(tert-butoxy)propanoate, direct separation on a CSP is a highly attractive approach. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are known for their exceptional ability to resolve a wide variety of chiral compounds, including amino acid derivatives.[4][8]

Workflow for Direct Chiral HPLC Method Development

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve sample in mobile phase or a compatible solvent col_select Select Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) prep->col_select mob_phase Optimize Mobile Phase (e.g., n-Hexane/Isopropanol) col_select->mob_phase analysis Inject and Analyze mob_phase->analysis integrate Integrate Peak Areas of (R) and (S) enantiomers analysis->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate

Caption: Workflow for direct chiral HPLC analysis.

Experimental Protocol: Direct Chiral HPLC

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or an equivalent polysaccharide-based CSP.

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v). The ratio may be adjusted to optimize resolution and retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low UV wavelength is necessary).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of racemic ethyl 2-amino-3-(tert-butoxy)propanoate in the mobile phase at a concentration of approximately 1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample containing ethyl (2R)-2-amino-3-(tert-butoxy)propanoate in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm the resolution.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

B. Indirect Chiral HPLC via Derivatization

An alternative strategy involves derivatizing the amino group of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[13] These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column.[6] This approach can be advantageous by introducing a chromophore or fluorophore, thereby enhancing detection sensitivity.[13]

Common Chiral Derivatizing Agents for Amines:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Reacts with primary and secondary amines to form highly UV-active derivatives.[13]

  • o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine): Forms fluorescent isoindole derivatives.[14]

Workflow for Indirect Chiral HPLC Analysis

cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing deriv React sample with a Chiral Derivatizing Agent (e.g., Marfey's Reagent) col_select Select Achiral Reversed-Phase Column (e.g., C18) deriv->col_select mob_phase Optimize Mobile Phase (e.g., Acetonitrile/Water) col_select->mob_phase analysis Inject and Analyze mob_phase->analysis integrate Integrate Peak Areas of the two diastereomers analysis->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing prep Dissolve sample and Chiral Solvating Agent in NMR tube acquire Acquire 1H or 19F NMR Spectrum prep->acquire identify Identify and Integrate Diastereotopic Signals acquire->identify calculate Calculate Enantiomeric Excess (% ee) identify->calculate

Sources

Technical Comparison: Methyl vs. Ethyl Esters of D-Serine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of D-serine derivatives—critical for NMDA receptor modulation studies and peptidomimetic drug development—the choice between methyl (OMe) and ethyl (OEt) esters is often treated as trivial. However, this decision significantly impacts reaction kinetics, solubility profiles, and downstream processing yields.

The Verdict:

  • Choose D-Ser-OMe when reaction velocity is paramount (e.g., difficult aminolysis) or when high water solubility is required for enzymatic transformations.

  • Choose D-Ser-OEt for improved lipophilicity during extraction workups and slightly enhanced stability against varying pH conditions during multi-step synthesis.

Physicochemical Profile

The structural difference of a single methylene group (


) alters the crystal lattice energy and solvation properties of the salt forms.

Table 1: Comparative Physicochemical Properties of D-Serine Ester Hydrochlorides

PropertyD-Serine Methyl Ester HClD-Serine Ethyl Ester HClImpact on Workflow
Formula


Stoichiometry calculations
MW ( g/mol ) 155.58169.61Atom economy is higher for Methyl ester.
Melting Point 163–166 °C130–132 °CMethyl ester forms a more robust crystal lattice; Ethyl ester melts easier, potentially aiding melt-phase reactions.
Solubility (H2O) Very HighHighMethyl ester is harder to extract from aqueous quench layers.
Lipophilicity LowerHigherEthyl ester partitions better into organic solvents (DCM/EtOAc) during workup.

Critical Note on Chirality & Solubility: Racemic serine esters (DL-Ser-OR) are significantly less soluble than their pure enantiomers (D- or L-) due to stronger intermolecular hydrogen bonding networks in the heterochiral crystal lattice.[1] Ensure enantiomeric purity is verified if solubility behavior deviates from expectations.

Reactivity Analysis

A. Chemical Hydrolysis (Saponification)

The rate of alkaline hydrolysis for esters follows the steric and electronic environment of the carbonyl carbon.

  • Mechanism:

    
     (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).
    
  • Kinetics: D-Ser-OMe hydrolyzes 2–5x faster than D-Ser-OEt.

    • Electronic Factor: The methyl group is less electron-donating than the ethyl group, leaving the carbonyl carbon more electrophilic (

      
      ) and susceptible to hydroxide attack.
      
    • Steric Factor: The ethyl group provides a larger cone of steric hindrance, retarding the approach of the nucleophile to the tetrahedral intermediate.

Diagram 1: Base-Catalyzed Hydrolysis Mechanism

HydrolysisMechanism cluster_legend Kinetic Driver Start D-Ser-Ester (R=Me/Et) TS1 Tetrahedral Intermediate Start->TS1 + OH⁻ (k1: Me > Et) Transition Transition State (Collapse) TS1->Transition Proton Transfer Product D-Serine (Carboxylate) Transition->Product - OR⁻ (k2) Note Methyl ester (Me) has lower steric bulk and higher electrophilicity than Ethyl (Et), leading to faster k1.

Caption: The


 pathway highlights the rate-determining nucleophilic attack (

), which is sterically favored for methyl esters.
B. Enzymatic Polymerization (Chemoenzymatic Synthesis)

In the context of protease-catalyzed polymerization (e.g., using Papain to form Poly-D-Serine), the reactivity trend for Serine esters is unique .

Unlike hydrophobic amino acids (Ala, Gly) where ethyl esters often yield higher degrees of polymerization (DP), Serine Methyl Ester (Ser-OMe) demonstrates superior performance:[2]

  • Higher Yield: Ser-OMe achieves ~30% precipitate yield vs. ~20% for Ser-OEt.

  • Higher DP: Ser-OMe yields longer peptide chains (DP ~14) compared to Ser-OEt (DP ~6).[3]

  • Reasoning: The hydrophilicity of the serine side chain (-CH2OH) alters the enzyme-substrate binding affinity, favoring the smaller methyl ester in the active site of proteases like papain.

Stability & Racemization Risk

Maintaining the D-configuration is critical for biological activity (e.g., NMDA receptor assays).

  • Alpha-Proton Acidity: The

    
    -proton of an ester is acidic (
    
    
    
    ). The methyl ester, being slightly more electron-withdrawing, renders the
    
    
    -proton marginally more acidic than the ethyl ester.
  • Oxazolone Formation: During peptide coupling, the activated ester can cyclize to form an oxazolone, which rapidly racemizes.

    • Risk:[4] Methyl esters have a theoretically higher risk of base-catalyzed racemization.

    • Mitigation: Use non-nucleophilic bases (DIPEA, Collidine) and avoid large excesses of base. In practice, the difference between OMe and OEt racemization rates is negligible compared to the impact of solvent polarity (DMF > DCM for racemization risk).

Experimental Protocols

Protocol A: Synthesis of D-Serine Methyl Ester HCl

Objective: Clean conversion of D-Serine to its methyl ester with minimal racemization.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Flush with

    
    .
    
  • Solvent Charge: Add Methanol (anhydrous, 50 mL) . Cool to 0 °C using an ice bath.

  • Activation: Dropwise add Thionyl Chloride (SOCl2, 1.2 equiv) over 20 minutes. Caution: Exothermic evolution of HCl gas.

  • Substrate Addition: Add D-Serine (1.0 equiv) in one portion. The amino acid will initially be insoluble.

  • Reflux: Remove ice bath and heat to reflux (65 °C) for 4–6 hours. The solution should become clear.

  • Workup:

    • Concentrate in vacuo to remove solvent and excess SOCl2.

    • Co-evaporate with toluene (

      
       mL) to remove trace acid.
      
    • Crystallization: Dissolve residue in minimal hot MeOH and precipitate with

      
      .
      
  • Yield: Expect 90–95% as white crystalline solid (MP: 163–166 °C).

Protocol B: Comparative Hydrolysis Assay

Objective: Determine the hydrolysis half-life (


) for your specific derivative.
  • Preparation: Prepare 10 mM solutions of D-Ser-OMe and D-Ser-OEt in a 1:1 mixture of Water:Acetonitrile.

  • Initiation: Add 2.0 equiv of NaOH (1.0 M).

  • Monitoring:

    • Inject aliquots into HPLC every 5 minutes.

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% TFA in Water/ACN gradient.

    • Detection: 210 nm (Amide/Ester bond).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Diagram 2: Experimental Decision Workflow

Workflow Start Start: Select Ester for D-Serine Q1 Is the next step an enzymatic reaction in aqueous media? Start->Q1 DecisionMe Select Methyl Ester (OMe) Q1->DecisionMe Yes Q2 Is the product highly polar/water soluble? Q1->Q2 No Reason1 Reason: Higher substrate affinity and solubility. DecisionMe->Reason1 DecisionEt Select Ethyl Ester (OEt) Reason2 Reason: Better extraction into organic phase (DCM/EtOAc) during workup. DecisionEt->Reason2 Q2->DecisionMe No (Standard Synthesis) Q2->DecisionEt Yes

Caption: Decision matrix for selecting the optimal ester protecting group based on downstream processing requirements.

References

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Available at: [Link] (Accessed: 2024).

  • Chemoenzymatic Polymerization of L-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au, 2022. Available at: [Link]

  • Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. Journal of Emerging Investigators, 2021.[1] Available at: [Link]

Sources

Validating Chiral Purity of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for validating the enantiomeric excess (


) of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate  (H-Ser(tBu)-OEt).[1] This intermediate is a critical building block in peptide synthesis; its serine side-chain protection (

-Bu) and ester functionality make it susceptible to base-catalyzed racemization, necessitating rigorous chiral quality control.[1]

Executive Summary & Decision Matrix

For the routine and rigorous validation of H-Ser(tBu)-OEt, Direct Chiral HPLC using Crown Ether stationary phases is the superior methodology due to the analyte's primary amine functionality. While polysaccharide-based columns (e.g., Chiralpak AD-H) are effective, they often require mobile phase additives (DEA) that can degrade the ester over time.[1]

Quick Comparison of Methodologies:

FeatureMethod A: Direct HPLC (Crown Ether) Method B: Indirect HPLC (Marfey's) Method C: Polarimetry
Precision High (

error)
High (

error)
Low (Subject to impurities)
Throughput High (15 min/run)Low (Requires reaction time)Instant
Sensitivity (LOD) Moderate (UV 210 nm)Excellent (Fluorescence/MS)Very Poor
Sample Prep Dissolve & Shoot90 min DerivatizationDissolve
Cost/Run LowModerate (Reagents)Negligible
Recommendation Primary QC Method Trace Impurity Analysis Identity Test Only

Technical Analysis of Methodologies

Method A: Direct Chiral HPLC (The Gold Standard)

Principle: The primary amine of H-Ser(tBu)-OEt forms reversible ammonium inclusion complexes with the crown ether chiral selector.[1] Stationary Phase: Crownpak CR-I(+) (Chiral Crown Ether).[1] Mechanism: The ammonium group (


) of the analyte docks into the 18-crown-6 ether ring.[1] The chiral discrimination is driven by the steric hindrance between the chiral substituents of the crown ether and the side chain (

) of the serine derivative.
  • Why this works best: This method utilizes an acidic mobile phase (Perchloric acid), which keeps the amine protonated. This is crucial because free amino esters are unstable in the basic conditions often required for polysaccharide columns.

Method B: Indirect HPLC via Marfey’s Reagent

Principle: Derivatization with FDLA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) converts enantiomers into diastereomers.[1] Stationary Phase: Standard C18 (Achiral).[1] Mechanism: The diastereomers formed possess different physical properties and hydrophobicities, allowing separation on standard reversed-phase columns. Use Case: Ideal when chiral columns are unavailable or when validating the primary chiral method (orthogonal check).

Method C: Polarimetry (Optical Rotation)

Status: Obsolete for Purity Quantification. Limitation: Specific rotation


 is a bulk property.[1] A sample with 


may show a rotation value within the "accepted range" due to solvent hygroscopicity or chemical impurities (e.g., residual solvent) skewing the result. It cannot detect small amounts of the (S)-enantiomer (

).[1]

Workflow Visualization

The following diagram outlines the logical flow for selecting and executing the validation protocol.

G Start Start: H-Ser(tBu)-OEt Sample CheckConc Is Sample > 98% Chemically Pure? Start->CheckConc ChemPurify Purify (Flash/Cryst) CheckConc->ChemPurify No SelectMethod Select Validation Method CheckConc->SelectMethod Yes ChemPurify->CheckConc MethodA Method A: Direct HPLC (Crownpak CR-I+) SelectMethod->MethodA Routine QC MethodB Method B: Marfey's Reagent (C18 Column) SelectMethod->MethodB No Chiral Col / High Sens. ResultA Calc % ee (Area Normalization) MethodA->ResultA ResultB Calc % de (Diastereomeric Ratio) MethodB->ResultB Decision Is ee > 99.5%? ResultA->Decision ResultB->Decision Pass PASS: Release for Synthesis Decision->Pass Yes Fail FAIL: Recrystallize Decision->Fail No

Figure 1: Decision tree for chiral validation of serine amino acid esters.

Experimental Protocols

Protocol A: Direct Chiral HPLC (Recommended)[1][2]

Objective: Quantify the (S)-enantiomer impurity in (R)-H-Ser(tBu)-OEt.

  • Instrument: HPLC with UV Detector (DAD preferred).

  • Column: Crownpak CR-I(+) (

    
    ).[1]
    
  • Mobile Phase:

    
     (pH 1.[1]5) / Methanol (
    
    
    
    ).[1]
    • Note: The acidic pH ensures the amine is protonated (

      
      ), essential for complexation with the crown ether.
      
  • Flow Rate:

    
    .[1]
    
  • Temperature:

    
     (Lower temperature improves resolution but increases pressure).[1]
    
  • Detection: UV @

    
     (Ester carbonyl absorption).[1]
    
  • Sample Prep: Dissolve

    
     sample in 
    
    
    
    mobile phase.

Expected Performance:

  • Retention Time (R-isomer):

    
    
    
  • Retention Time (S-isomer):

    
    [1]
    
  • Resolution (

    
    ): 
    
    
    
  • Limit of Quantitation (LOQ):

    
     of minor enantiomer.[1]
    
Protocol B: Indirect Analysis (Marfey’s Method)[1]

Objective: High-sensitivity detection of trace enantiomers using standard equipment.

  • Derivatization:

    • Mix

      
       sample (
      
      
      
      in water) with
      
      
      
      
      L-FDLA in acetone.
    • Add

      
      
      
      
      
      .[1]
    • Incubate at

      
       for 1 hour.
      
    • Quench with

      
      
      
      
      
      . Dilute with
      
      
      Acetonitrile/Water (
      
      
      ).[1]
  • HPLC Conditions:

    • Column: C18 (

      
      ).[1]
      
    • Mobile Phase A:

      
       Formic Acid in Water.[1]
      
    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient:

      
       B to 
      
      
      
      B over 25 min.[1]
    • Detection: UV @

      
       (Dinitrophenyl group).[1]
      

Data Interpretation: The L-FDLA reacts with the (R)-amine to form the L-R diastereomer and with the (S)-impurity to form the L-S diastereomer.[1] The L-S diastereomer typically elutes after the L-R diastereomer on C18 due to increased hydrophobicity of the side-chain alignment.

Supporting Experimental Data (Comparative)

The following table summarizes the performance metrics of the discussed methods based on standard validation parameters for


-amino esters.
ParameterCrownpak CR-I(+) (Direct)Chiralpak AD-H (Direct)Marfey's Method (Indirect)
Elution Order (R) then (S)(S) then (R)*L-R then L-S (Diastereomers)
Separation Factor (

)



Resolution (

)



Mobile Phase Aqueous Acidic (pH 1.[1]5)Hexane/IPA/DEAWater/ACN/Formic Acid
Robustness Excellent (Amine is stable)Low (Ester hydrolysis risk)High (Derivatized form stable)

*Note: Elution order on polysaccharide columns (AD-H) can reverse depending on solvent ratios; standard confirmation with a racemate is required.

References

  • Hyun, M. H. (2016).[1] "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A. Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][3][4][5][6] Link[1]

  • Daicel Corporation. "Instruction Manual for CROWNPAK CR-I(+)." Chiral Technologies.[1][7] Link

  • BenchChem. "A Comparative Guide to Chiral HPLC Methods." BenchChem Technical Guides. Link[1]

  • Ilisz, I., et al. (2021). "Enantioseparation of Amino Acid Esters on Polysaccharide-Based CSPs." Yakhak Hoeji. Link

Sources

Technical Comparison Guide: IR Spectroscopy of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile for Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (also known as H-D-Ser(tBu)-OEt). It is designed for analytical chemists and process engineers needing to validate structural integrity during peptide synthesis or chiral building block verification.

Executive Summary & Compound Identity

Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate is a orthogonally protected serine derivative. It features a tert-butyl ether protection on the side chain and an ethyl ester on the C-terminus, leaving the primary amine free for coupling.

In drug development, this compound is a critical "chiral pool" intermediate. Its IR spectrum is a vital quality control checkpoint, primarily used to confirm:

  • Absence of N-protection (e.g., removal of Boc/Fmoc groups).

  • Integrity of the Ether (retention of the acid-labile t-butyl group).

  • Esterification status (differentiation from the free acid).

Structural Specifications
  • IUPAC Name: Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate[1]

  • Common Name: H-D-Ser(tBu)-OEt

  • Molecular Formula:

    
    
    
  • Physical State: Typically a viscous colorless oil (free base) or white solid (HCl salt). Note: This guide focuses on the free base form.

Experimental Methodology: Self-Validating Protocols

To ensure reproducible spectral data, the following protocol synthesizes industry best practices for handling oily amino esters.

Sample Preparation: Attenuated Total Reflectance (ATR)

Unlike KBr pellets which can introduce moisture (hydrolyzing the ester) or high pressure (collapsing the crystal lattice of salts), ATR is the preferred method for the oily free base.

  • System Blank: Clean the ZnSe or Diamond crystal with isopropanol. Collect a background spectrum (32 scans) to remove atmospheric

    
     (~2350 
    
    
    
    ) and
    
    
    artifacts.
  • Deposition: Using a glass pipette, deposit 10-20

    
     of the neat oil directly onto the crystal center.
    
  • Pathlength Control: For the HCl salt form, apply the pressure clamp until the force gauge reads 80-100 units to ensure uniform contact. For the oil, no clamp is usually necessary.

  • Acquisition: Scan range 4000–600

    
     at 4 
    
    
    
    resolution. Accumulate 16-32 scans.
Diagram: IR Validation Workflow

The following decision tree outlines the logic for validating the compound's identity based on spectral features.

IR_Validation Start Start: Acquire Spectrum Check_CO Check 1730-1750 cm⁻¹ Start->Check_CO Decision_CO Strong C=O Band? Check_CO->Decision_CO Check_NH Check 3300-3400 cm⁻¹ Decision_CO->Check_NH Yes (~1735) Result_Imp1 IMPURITY: Free Acid (Broad OH, shifted C=O) Decision_CO->Result_Imp1 No (or ~1600-1700) Decision_NH Doublet (NH2)? Check_NH->Decision_NH Check_tBu Check 1360-1390 cm⁻¹ Decision_NH->Check_tBu Yes (Primary Amine) Result_Imp2 IMPURITY: N-Protected (Single NH band, Amide I/II) Decision_NH->Result_Imp2 No (Single/Absent) Decision_tBu Gem-Dimethyl Split? Check_tBu->Decision_tBu Result_Valid VALID: H-Ser(tBu)-OEt Decision_tBu->Result_Valid Yes Result_Imp3 IMPURITY: Ser-OEt (Broad OH, no tBu split) Decision_tBu->Result_Imp3 No

Caption: Logical workflow for validating H-Ser(tBu)-OEt using diagnostic IR bands.

Spectral Profile & Data Comparison

The "performance" of this spectrum refers to its diagnostic resolution—how well it distinguishes the target molecule from precursors (like N-Boc-Ser(tBu)-OEt) or degradation products (like H-Ser-OEt).

Table 1: Diagnostic Peak Assignments
Functional GroupWavenumber (

)
IntensityVibrational ModeDiagnostic Value
Primary Amine 3380 & 3310MediumN-H Stretch (Asym & Sym)High: Distinguishes free amine from N-protected forms (single band) or salts (broad ammonium band).
Alkyl C-H 2975 - 2870StrongC-H Stretch (

,

)
Moderate: Overlap between ethyl and t-butyl groups.
Ester Carbonyl 1735 - 1745StrongC=O StretchCritical: Confirms esterification. Free acids appear lower (~1600-1700 region if zwitterionic).
Amine Bend 1590 - 1610MediumN-H ScissoringConfirms primary amine presence; often broader than aromatic bands.
Gem-Dimethyl 1390 & 1365MediumC-H Bend (Split)Signature: The "rabbit ears" split is specific to the tert-butyl group.
Ether 1100 - 1120StrongC-O-C StretchConfirms the side-chain protection is intact.
Comparative Analysis: Product vs. Alternatives

The true value of IR for this compound lies in comparative analysis against its specific process impurities.

Comparison 1: Target vs. N-Boc Precursor

Context: Monitoring the deprotection step (removal of Boc group).

  • Target (Free Amine): Shows a doublet at ~3300–3400

    
     (
    
    
    
    ).
  • Alternative (N-Boc): Shows a single sharp band ~3350

    
     (Amide N-H) and a second Carbonyl peak (Carbamate) at ~1690–1710 
    
    
    
    .
  • Conclusion: The disappearance of the 1690

    
     band and the splitting of the NH band is the primary "performance" metric for reaction completion.
    
Comparison 2: Target vs. Side-Chain Deprotection (H-Ser-OEt)

Context: Verifying the stability of the acid-labile t-butyl ether.

  • Target (t-Butyl Ether): Distinct "Gem-Dimethyl" split at 1365/1390

    
    . No broad OH stretch.
    
  • Alternative (Free Hydroxyl): Appearance of a broad, intense band at 3200–3500

    
     (O-H stretch) which often obscures the amine bands. Loss of the 1365/1390 split.
    

Mechanistic Pathway Visualization

Understanding the chemical context aids in interpreting the spectral shifts. The diagram below illustrates the synthesis pathway and the corresponding spectral checkpoints.

Synthesis_Pathway Precursor Boc-Ser(tBu)-OH (Start) Step1 Esterification (+EtOH) Precursor->Step1 Intermediate Boc-Ser(tBu)-OEt (Intermediate) Step1->Intermediate Check: New Ester C=O (~1735 cm⁻¹) Step2 N-Deprotection (TFA or HCl) Intermediate->Step2 Product H-Ser(tBu)-OEt (Target) Step2->Product Check: Loss of Boc C=O (~1700 cm⁻¹) Impurity H-Ser-OEt (Side-chain Loss) Product->Impurity Acid Hydrolysis

Caption: Synthesis pathway showing critical IR spectral checkpoints for process control.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Amino Acid Esters. NIST Chemistry WebBook. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for functional group frequencies including t-butyl and primary amines).
  • PubChem. Compound Summary: (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate.[1][2] National Library of Medicine.[1] Available at: [Link][1]

Sources

Reference standards for ethyl (2R)-2-amino-3-(tert-butoxy)propanoate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reference Standard Qualification for Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Executive Summary

In the high-stakes environment of peptide synthesis and drug development, Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (also known as H-D-Ser(tBu)-OEt) serves as a critical chiral building block.[1] Its dual-protection scheme—an acid-labile tert-butyl ether on the side chain and a base-labile ethyl ester on the C-terminus—presents a unique analytical challenge.[1]

Unlike common pharmacopeial excipients, this specific intermediate rarely has a commercially available Certified Reference Material (CRM) .[1] Consequently, researchers often default to "Research Grade" chemicals, risking downstream stereochemical impurities. This guide outlines the strategy for qualifying available materials against rigorous analytical standards, effectively bridging the gap between commercial reagents and validated reference materials.

The Molecule: Critical Quality Attributes (CQAs)

Before selecting a standard, one must understand the degradation pathways that dictate handling and analysis.

  • Chemical Name: Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate[1][2]

  • Common Designation: H-D-Ser(tBu)-OEt (often supplied as HCl salt)[1]

  • Stereochemistry: (2R) corresponds to the D-isomer .[1]

  • Molecular Weight: ~189.25 g/mol (free base) / ~225.7 g/mol (HCl salt)[1]

Stability Profile (The "Push-Pull" Vulnerability)

The molecule possesses orthogonal sensitivity.[1] An analytical method or storage condition suitable for one moiety may destroy the other.[1]

MoietyVulnerabilityTrigger ConditionDegradation Product
Ethyl Ester Hydrolysis (Saponification)Basic pH (>8.0), Aqueous buffersH-D-Ser(tBu)-OH (Free acid)
tert-Butyl Ether AcidolysisStrong Acid (TFA, pH < 1.[1]0)H-D-Ser-OEt (Deprotected side chain)
Chiral Center RacemizationHigh pH + Heat, or strong Lewis acidsL-Isomer (Enantiomeric Impurity)

Comparative Framework: Reference Standard Grades

Since a dedicated ISO 17034 CRM is likely unavailable for this specific intermediate, laboratories must choose between sourcing high-purity commercial reagents or generating an in-house "Secondary Standard."[1]

Table 1: Comparative Assessment of Standard Options
FeatureOption A: ISO 17034 CRM Option B: Primary Reference Standard (Pharma Grade) Option C: Validated "In-House" Working Standard
Availability Rare/Non-existent for this specific intermediate.[1]Limited.[1] Usually custom-synthesized by CROs.High. Sourced from high-purity commercial vendors (e.g., Enamine, Bachem).[1]
Traceability SI Units (NIST/BIPM).[1]Traceable to NMR/Mass Balance.[1]Traceable to the Vendor CoA + In-house verification.[1]
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%).[1]Not usually stated; purity is absolute.[1]Unknown until characterized.[1]
Cost ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="display ng-star-inserted">

(Custom manufacturing required).
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

$
$ (Material) +

(Labor for validation).
Recommendation Not Feasible for early-phase R&D.Gold Standard for GMP release testing.[1]Best Practice for routine synthesis & process monitoring.

Strategic Workflow: Generating a Working Standard

If you cannot buy a CRM, you must build one. The following workflow transforms a commercial "Research Grade" chemical into a qualified Reference Standard.

AnalyticalWorkflow Source Source Material (>97% Purity) ID Identity Confirmation (1H-NMR, MS, IR) Source->ID Step 1 Purity Purity Assessment (qNMR + Chiral HPLC) ID->Purity Step 2 Assignment Value Assignment (Mass Balance Eq) Purity->Assignment Step 3 Release Release as Working Standard Assignment->Release Valid for 12 mo

Figure 1: Qualification workflow for establishing an in-house reference standard from commercial material.

Experimental Protocols (Self-Validating Systems)

To qualify your standard, you need two orthogonal methods: one for Identity/Assay (qNMR) and one for Chiral Purity (HPLC).

Protocol A: Quantitative NMR (qNMR) for Potency Assignment

Why: qNMR is a primary ratio method that does not require an external standard of the same molecule.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Benzyl Benzoate.[1]

  • Solvent: DMSO-d6 (Avoid D2O to prevent potential ester hydrolysis or H/D exchange at the alpha-carbon).[1]

  • Procedure:

    • Weigh ~20 mg of Sample and ~10 mg of IS (precision ±0.01 mg) into the same vial.

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H-NMR with d1 (relaxation delay) ≥ 30s (to ensure full relaxation).

    • Integrate the Ethyl CH2 quartet (Sample) vs. the IS signal.[1]

  • Calculation: Purity is derived directly from the molar ratio.[1]

Protocol B: Chiral HPLC for Enantiomeric Purity

Why: You must prove the material is the (2R) D-isomer and quantify the (2S) L-isomer impurity.[1]

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Note: Polysaccharide columns are superior for protected amino acids compared to crown-ether columns (which prefer free amino acids).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][3]

    • Crucial: The diethylamine (DEA) ensures the amine group remains unprotonated, improving peak shape. Do not use TFA , as it may degrade the t-butyl ether over time.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (peptide bond/ester absorption).[1]

  • Temperature: 25°C.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between D- and L-enantiomers.

  • Tailing Factor: < 1.5.

  • Injection Precision: RSD < 1.0% (n=5).

Handling & Stability Data

The integrity of your reference standard depends on storage.

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator.

  • Temperature: Store at -20°C.

  • Solution Stability:

    • In DMSO/MeOH: Stable for 24 hours at RT.

    • In Water/Buffer:Unstable. Hydrolysis of the ethyl ester occurs within hours at pH > 7.

DegradationPathways Target Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate AcidPath Strong Acid (TFA) Target->AcidPath BasePath Base / Aqueous (pH > 8) Target->BasePath Prod1 Loss of t-Butyl (Side chain deprotection) AcidPath->Prod1 Prod2 Loss of Ethyl Ester (Saponification) BasePath->Prod2

Figure 2: Primary degradation pathways.[1] Avoidance of these conditions is mandatory for standard storage.

References

  • International Organization for Standardization. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.[4][5] ISO.[1][6][7] [Link]

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography.[1][8][9] Wiley.[1] (Foundational text on polysaccharide column selection for amino acid esters).

  • Subramanian, G. (2001).[1] A Practical Approach to Chiral Separations by Liquid Chromatography. VCH Publishers.[1] (Reference for mobile phase selection: Hexane/IPA/DEA).[1]

Sources

Strategic Side-Chain Protection in Serine Ethyl Esters: A Comparative Guide to Benzyl vs. tert-Butyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Hydroxyl Protection

Serine ethyl ester is a highly versatile building block in both organic synthesis and peptide chemistry. While the ethyl ester effectively masks the C-terminus, the side-chain hydroxyl group remains highly nucleophilic. Without protection, this hydroxyl moiety is prone to1[1].

In modern synthetic strategies, hydroxyl functionalities are predominantly protected as ethers, which offer superior stability compared to carbamates or esters[2]. The two most robust and widely adopted ether protecting groups for serine are the benzyl (Bn) ether and the tert-butyl (tBu) ether. As a Senior Application Scientist, selecting between these two is not merely a matter of preference—it dictates the entire orthogonal strategy of your synthesis.

Mechanistic Divergence: Boc/Bzl vs. Fmoc/tBu Strategies

Benzyl (Bn) Ether Protection: The benzyl ether is the cornerstone of the classic Boc/Bzl synthetic strategy. It exhibits extreme stability toward the trifluoroacetic acid (TFA) used for iterative Boc N-alpha deprotection[3]. Cleavage of the Bn ether requires harsh conditions, such as 3[3].

tert-Butyl (tBu) Ether Protection: Conversely, the tBu ether is tailored for the Fmoc/tBu orthogonal solid-phase peptide synthesis (SPPS) framework. It is completely stable to the mild basic conditions (e.g., 20% piperidine) required for Fmoc removal, but is 4[4].

Quantitative & Qualitative Data Comparison

To facilitate strategic decision-making, the operational parameters of both protecting groups are summarized below.

ParameterBenzyl (Bn) Ethertert-Butyl (tBu) Ether
Primary Strategy Alignment Boc/Bzl StrategyFmoc/tBu Strategy
Stability to Acid (TFA) Very High (Stable in 100% TFA)Low (Cleaved in >50% TFA)
Stability to Base (Piperidine) HighHigh
Stability to Hydrogenolysis Low (Cleaved by H₂, Pd/C)High (Stable to H₂, Pd/C)
Standard Cleavage Reagents Anhydrous HF, TFMSA, or H₂/Pd-C95% TFA + Scavengers (TIS/H₂O)
Cleavage Byproducts Toluene (via H₂) or Benzyl cationIsobutylene gas, tert-butyl cation
Steric Hindrance ModerateHigh

Visualizing Orthogonal Workflows

The following diagram illustrates the divergent synthetic pathways dictated by the choice of protecting group.

ProtectionStrategy Serine Serine Ethyl Ester (Reactive -OH) Bn_Path Benzyl (Bn) Protection Boc/Bzl Strategy Serine->Bn_Path Benzyl Bromide, Base tBu_Path tert-Butyl (tBu) Protection Fmoc/tBu Strategy Serine->tBu_Path Isobutylene, Acid Bn_Cleavage Cleavage: Catalytic Hydrogenation (Pd/C) or Anhydrous HF Bn_Path->Bn_Cleavage Stable to TFA & Piperidine tBu_Cleavage Cleavage: Acidolysis (95% TFA) + TIS Scavenger tBu_Path->tBu_Cleavage Stable to Pd/C & Piperidine Product Deprotected Serine Residue (Target Molecule) Bn_Cleavage->Product Toluene / Benzyl Cation Removal tBu_Cleavage->Product Isobutylene Release

Orthogonal workflows for Benzyl and tert-Butyl side-chain protection.

Experimental Protocols & Self-Validating Systems

Protocol A: Acidolytic Cleavage of tert-Butyl Ether (Fmoc/tBu Strategy)

Objective: Clean removal of the tBu group from Ser(tBu)-OEt derivatives without side-chain alkylation.

Causality & Mechanism: The acidolysis of the tert-butyl ether generates a highly reactive tert-butyl carbocation. If left unchecked, this electrophile will indiscriminately alkylate electron-rich residues (e.g., tryptophan, cysteine, or the free serine hydroxyl itself).5[5], forming inert isobutane, while water serves as a general nucleophilic scavenger.

Step-by-Step Methodology:

  • Preparation: Dissolve the Ser(tBu)-OEt derivative in a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v) at a concentration of 10 mL per gram of substrate.

  • Reaction: Stir the mixture at room temperature for 2 to 3 hours. (Avoid heating, as elevated temperatures promote unwanted ester hydrolysis).

  • Concentration: Evaporate the bulk of the TFA under a stream of nitrogen or via rotary evaporation under reduced pressure (bath temperature < 30°C).

  • Precipitation: Add ice-cold diethyl ether to the concentrated residue to precipitate the deprotected product. Centrifuge and decant the ether.

  • Washing: Wash the pellet twice more with cold diethyl ether to remove residual TFA and TIS byproducts.

Self-Validating System: The reaction's progress is inherently verifiable via ¹H NMR. The disappearance of the massive, nine-proton singlet at ~1.15 ppm (corresponding to the tBu group) provides immediate, quantitative confirmation of cleavage completion.

Protocol B: Hydrogenolytic Cleavage of Benzyl Ether (Boc/Bzl Strategy)

Objective: Selective removal of the Bn group from Ser(Bn)-OEt derivatives under neutral conditions.

Causality & Mechanism: Catalytic hydrogenolysis utilizes Palladium on Carbon (Pd/C) to selectively reduce the benzylic C-O bond. The ethyl ester at the C-terminus remains completely inert to these conditions, providing perfect orthogonality. However, this method is contraindicated if the target molecule contains sulfur (which poisons the palladium catalyst) or reducible alkenes/alkynes.

Step-by-Step Methodology:

  • Preparation: Dissolve the Ser(Bn)-OEt derivative in anhydrous methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% w/w relative to the substrate) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas (via a balloon or Parr shaker at 1-2 atm). Stir vigorously at room temperature for 4 to 12 hours.

  • Filtration: Purge the flask with argon. Filter the reaction mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Caution: Never let the Pd/C filter cake dry out in the presence of air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected serine ethyl ester.

Self-Validating System: The reaction can be monitored by TLC (UV visualization). The protected starting material is strongly UV-active due to the benzyl aromatic ring. Complete consumption of the UV-active spot, coupled with the emergence of a ceric ammonium molybdate (CAM) or ninhydrin-positive spot, confirms successful deprotection.

Conclusion

The choice between benzyl and tert-butyl ether protection for serine ethyl esters is dictated by the broader synthetic landscape of the target molecule. The tBu ether offers unparalleled ease of cleavage under mildly acidic conditions, making it the undisputed champion of Fmoc-based syntheses. Conversely, the Bn ether provides absolute robustness against acidic environments, serving as a critical tool for Boc-based strategies or complex organic syntheses requiring orthogonal catalytic hydrogenation.

References

1.[4] Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides - 2.[1] Side Chain Protection in Peptide Synthesis - Peptide Machines - 3.[3] Amino Acid Derivatives for Peptide Synthesis - Peptide.com - 4.[5] The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development - Benchchem - 5.[2] Amino Acid-Protecting Groups - SciSpace -

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Analysis & Risk Assessment

Compound Identity:

  • IUPAC Name: Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

  • Common Name: O-tert-Butyl-D-serine ethyl ester

  • Physical State: Typically supplied as the Hydrochloride Salt (Solid) . The Free Base is a viscous oil/liquid.

  • Primary Hazard Class: Irritant (Warning) .

The "Why" Behind the Safety (Mechanistic Insight)

As a Senior Scientist, I emphasize that safety protocols for amino acid esters are dictated not just by the molecule itself, but by its reactivity profile and formulation state .

  • Amine Functionality (The Irritant): The primary amine (

    
    ) in the free base is basic and nucleophilic. Upon contact with mucosal membranes (eyes/lungs), it protonates, causing immediate irritation (H315, H319).
    
  • Ester Hydrolysis (The Pressure Risk): In the presence of moisture, the ethyl ester moiety can hydrolyze, releasing ethanol. While slow, in sealed waste containers, this can generate pressure.

  • Hygroscopicity (The Quality/Safety Nexus): The HCl salt is highly hygroscopic. Moisture absorption leads to clumping (increasing spill risk during weighing) and hydrolysis (degrading the reagent). Proper PPE protects the chemist; proper handling protects the chemistry.

Part 2: PPE Matrix & Selection Logic

This matrix moves beyond generic "wear gloves" advice to specific material science recommendations based on permeation rates of common co-solvents used with this reagent (e.g., DCM, DMF).

Table 1: PPE Specifications by Operational Phase
Protection ZonePhase A: Solid Handling (Weighing HCl Salt)Phase B: Solubilization/Reaction (Liquid Phase)Scientific Rationale
Hand Protection Double Nitrile (0.11 mm min)Laminate (PE/EVOH) or Thick Nitrile (0.2 mm+)Standard nitrile degrades rapidly (<2 min) in Dichloromethane (DCM), the standard solvent for serine protection chemistry.
Eye Protection Safety Glasses with Side ShieldsUnvented Chemical Splash Goggles The free base is an oil; splashes are difficult to remove from eyes. Vapors from basic amines can fog contact lenses.
Respiratory N95 / P2 (if outside hood)Fume Hood (Face velocity: 100 fpm)Fine salt dust is a respiratory irritant (H335). Engineering controls (hood) are superior to respirators.
Body Defense Lab Coat (Cotton/Poly)Chemical Resistant Apron (Tyvek®)Essential during scale-up (>10g) to prevent saturation of clothing in case of flask failure.

Part 3: Operational Protocols (The Self-Validating System)

This section outlines a workflow designed to minimize exposure and maximize compound stability.

Workflow Visualization: Safe Handling Lifecycle

SafeHandling Start Cold Storage (-20°C) Equilibrate Equilibration (Warm to RT in Desiccator) Start->Equilibrate Prevent Condensation Weighing Weighing (Static Control) Equilibrate->Weighing Dry Atmosphere Reaction Solubilization (Fume Hood) Weighing->Reaction Dissolve Immediately Waste Disposal (Segregated) Reaction->Waste Quench First

Figure 1: The "Cold Chain" handling process prevents moisture ingress, which degrades the ester and creates sticky, hard-to-clean residues.

Detailed Step-by-Step Methodology
1. Retrieval & Equilibration (Critical Step)
  • The Risk: Opening a cold bottle (

    
     or 
    
    
    
    ) in humid lab air causes immediate condensation. This creates a "crust" on the salt, leading to dust generation when breaking chunks.
  • Protocol: Remove container from freezer. Place inside a desiccator. Allow to reach room temperature (approx. 30-45 mins ) before breaking the seal.

2. Weighing & Transfer
  • Engineering Control: Use a static-dissipative balance enclosure or an ionizing bar. Amino acid ester salts are prone to static charge, causing "flying dust."

  • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then transfer. This prevents cross-contamination of the bulk stock.

3. Solubilization (Reaction Setup)
  • The Hazard: If neutralizing the HCl salt to free base in situ (using TEA or DIPEA), mild exotherms occur.

  • Protocol:

    • Place reaction vessel in Fume Hood.

    • Add solvent (e.g., DCM/DMF) before adding base.

    • Add base dropwise.

    • Self-Validation: Ensure solution turns clear (if applicable) without violent bubbling.

Part 4: Emergency Response & Disposal

Spill Management Strategy

Scenario: 5g of solid HCl salt spilled on bench.

  • Isolate: Mark the area.

  • PPE Upgrade: Don double nitrile gloves and N95 mask (if dust is visible).

  • Dry Cleanup: Do NOT use a wet paper towel initially (this creates a sticky amino-sludge). Use a dry brush and dustpan or HEPA vacuum.

  • Wet Polish: Once bulk solid is removed, wipe surface with 70% Isopropanol.

Disposal Logic
  • Segregation:

    • Solid Waste: Contaminated gloves/weigh boats

      
       Hazardous Solid Waste.
      
    • Liquid Waste:

      • If Halogenated Solvent (DCM): Halogenated Organic Waste.

      • If Non-Halogenated (DMF/DMSO): Non-Halogenated Organic Waste.

  • Caution: Do not mix with strong oxidizers (Nitric acid) or strong alkalis in the waste stream to prevent unexpected heat generation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18660150, (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid. Retrieved from [Link]

  • Carl Roth (2024). Safety Data Sheet: O-tert-Butyl-D-serine tert-butyl ester hydrochloride. Retrieved from [Link] (Search CAS: 179559-35-4 for analog safety data).

  • University of Pennsylvania (2024). Nitrile Glove Chemical Compatibility Guide (DCM/DMF Resistance). Retrieved from [Link]

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